Pentakis(dimethylamino)tantalum(V)

Catalog No.
S1480260
CAS No.
19824-59-0
M.F
C10H30N5Ta
M. Wt
401.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentakis(dimethylamino)tantalum(V)

CAS Number

19824-59-0

Product Name

Pentakis(dimethylamino)tantalum(V)

IUPAC Name

dimethylazanide;tantalum(5+)

Molecular Formula

C10H30N5Ta

Molecular Weight

401.33 g/mol

InChI

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5

InChI Key

VSLPMIMVDUOYFW-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

The exact mass of the compound Pentakis(dimethylamino)tantalum(V) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

pentakis(dimethylamino)tantalum vapor pressure

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Data for PDMAT

The following table summarizes the quantitative data available from the National Institute of Standards and Technology (NIST) for PDMAT:

Parameter Value Units Method Reference
Enthalpy of Sublimation (ΔsubH°) 21.3 ± 2.4 kcal/mol RSC (Reactive Solution Calorimetry) Adedeji, Cavell, et al., 1979 [1]

This enthalpy of sublimation is a critical value for estimating vapor pressure using the Clausius-Clapeyron relation. The vapor pressure at a given temperature ( T ) can be described by the equation:

[ \ln(P) = -\frac{\Delta H_{sub}}{R} \cdot \frac{1}{T} + C ]

Where ( P ) is the vapor pressure, ( \Delta H_{sub} ) is the enthalpy of sublimation, ( R ) is the gas constant, and ( C ) is an integration constant.

Experimental Measurement Context

A scientific study [2] details a system for measuring the vapor pressure of low-volatility precursors like PDMAT, though it does not publish the raw data. The experimental protocol involves:

  • Sample Preparation: The solid PDMAT sample is placed in a test chamber under an inert atmosphere, and vacuum is applied to remove any dissolved process gases [2].
  • Pressure Measurement: The sample chamber, housed within a temperature-controlled oven, is connected to a vacuum manifold equipped with a Baratron capacitance manometer gauge for high-accuracy pressure measurement [2].
  • Isothermal Stabilization: The system is stabilized at a set temperature, and pressure readings are taken over several minutes. A key part of the protocol is waiting for the pressure to plateau, ensuring the reading represents the true equilibrium vapor pressure and is not skewed by outgassing [2].
  • Data Collection: This process is repeated at different temperatures to build a vapor pressure vs. temperature profile [2].

The workflow for this method is summarized below:

G Start Start Vapor Pressure Measurement A Load PDMAT Sample into Chamber Start->A B Apply Vacuum to Remove Gases A->B C Set First Temperature Point B->C D Stabilize System and Monitor Pressure C->D E Record Equilibrium Vapor Pressure D->E F Repeat at New Temperature E->F F->C Next isotherm G Build Vapor Pressure vs. Temperature Profile F->G End Data Analysis Complete G->End

Key Properties and Handling of PDMAT

PDMAT (Ta(NMe₂)₅) is an organotantalum compound critical for depositing tantalum-containing thin films in the semiconductor industry [3]. Its properties necessitate careful handling:

  • Appearance and State: Light yellow to orange solid powder at room temperature [3].
  • Reactivity: Highly sensitive to air and moisture, requiring storage and handling in an inert atmosphere (e.g., in a glovebox or sealed bubbler) [3].
  • Primary Use: Serves as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create tantalum nitride or tantalum oxide barrier layers [3].

How to Proceed for More Data

The enthalpy of sublimation from NIST is a valuable data point, but building a full vapor pressure curve requires additional information. Here are suggestions for obtaining more comprehensive data:

  • Consult Manufacturers: Directly contact chemical suppliers specializing in CVD/ALD precursors (like Ereztech) [3], as they often perform in-house characterization and may provide technical data sheets upon request.
  • Search Technical Patents: Review semiconductor processing patents [4] which sometimes include detailed precursor properties not found in journal articles.
  • Perform Calculations: Use the provided enthalpy of sublimation and seek a known vapor pressure data point at a specific temperature to solve for the constant ( C ) in the Clausius-Clapeyron equation.

References

Thermal Properties & Decomposition Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key thermal characteristics of PDMAT (Pentakis(dimethylamino)tantalum) based on available information:

Property Value / Description Context / Conditions
Thermal Decomposition Onset Above 300°C Indicates temperature where significant decomposition begins in the absence of a co-reactant [1].
Growth Rate at 375°C 0.7 Å/cycle Observed when PDMAT is used alone, confirming thermal decomposition [1].
Optimal ALD Window 200 - 300°C Stable, self-limiting growth region; minimal thermal decomposition [1].
Boiling Point 90°C @ 0.8 mmHg (subl.) [2] -
Melting Point 150-180°C (decomposes) [2] -

Decomposition Process & Impact on ALD

Understanding PDMAT's thermal stability is critical for effective Atomic Layer Deposition (ALD). The following diagram illustrates the temperature-dependent behavior:

G cluster_200_300 Optimal ALD Window (200°C - 300°C) cluster_above_300 Temperature > 300°C Start PDMAT Precursor (Ta(V)) Stable Stable, Self-Limiting Growth Start->Stable Decomp Thermal Decomposition Onset Start->Decomp HighGrowth High, Non-Self-Limiting Growth (0.7 Å/cycle at 375°C) Decomp->HighGrowth

> PDMAT transitions from stable ALD growth to thermal decomposition as temperature exceeds 300°C.

The primary experimental observation for thermal decomposition is an increase in growth rate per cycle (GPC) in the absence of a co-reactant [1]. A sharp rise in GPC to 0.7 Å/cycle at 375°C, compared to around 0.6 Å/cycle in the optimal window, provides clear evidence of decomposition [1].

References

Chemical Properties and Reaction with Water

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information about PDMAT's interaction with water:

Property Description
Solubility in Water Not soluble; reacts immediately and violently. [1]
Primary Hazard Classification Water-reactive solid. [2] [3]
Reaction Products In the presence of water (H₂O) or oxygen (O₂), it forms tantalum oxide (Ta₂O₅) thin films. [2]
Solubility in Organic Solvents Soluble in hydrocarbons. [1]

Reaction Mechanism and Applications

The reaction with water is not a simple dissolution but a chemical transformation. PDMAT is highly reactive and is used as a precursor to deposit thin films. When it comes into contact with water vapor during the deposition process, it undergoes a reaction to form tantalum oxide (Ta₂O₅) [2]. This property is exploited in the semiconductor industry to create high-purity insulating layers on microchips [2].

The following diagram illustrates the reaction workflow when PDMAT is used in a controlled deposition process:

G PDMAT PDMAT Precursor Ta(NMe₂)₅ Reaction Controlled Reaction (CVD/ALD Process) PDMAT->Reaction H2O Water Vapor (H₂O) H2O->Reaction Product Tantalum Oxide Film (Ta₂O₅) Reaction->Product Usage Application: Gate Dielectric in ICs Product->Usage

Safety and Handling Protocols

Due to its violent water reactivity, handling PDMAT requires strict safety measures [2]:

  • Storage: Must be stored in airtight containers under an inert gas atmosphere (e.g., argon or nitrogen).
  • Handling: Must be used in a glovebox or under an inert schlenk line to exclude air and moisture.
  • Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and appropriate respirator cartridges are mandatory [3].
  • First Aid:
    • Skin contact: Wash off with plenty of water and seek medical attention immediately.
    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician [2].

References

PDMAT Thermochemistry Data: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Thermochemical Data

The following table compiles the key thermochemical properties of PDMAT from the NIST standard reference data [1].

Property Value Units State Method / Note
Enthalpy of Formation (ΔfH°gas) -238. ± 15. kJ/mol Gas Data Review
Enthalpy of Formation (ΔfH°solid) -327. ± 11. kJ/mol Solid Data Review
Enthalpy of Sublimation (ΔsubH°) 89. ± 10. kJ/mol Phase Change RSC (Adedeji, Cavell, et al., 1979)
Ionization Energy (IE) 6.89 eV Gas Photoelectron Spectroscopy (PE), Vertical value

Experimental Methodologies

The thermochemical data for PDMAT was determined through several experimental techniques, which are summarized below [1].

Experiment Type Key Technique Brief Workflow Key Parameters/Conditions
Formation Enthalpy Data Review Compilation and evaluation of existing experimental data by an expert (José A. Martinho Simões). Standard conditions
Sublimation Enthalpy Not Specified (Source: RSC) The enthalpy change for the transition from solid to gas phase was measured. ΔsubH° = 89. ± 10. kJ/mol
Ionization Energy Photoelectron Spectroscopy (PE) Molecules in the gas phase are irradiated with UV light, and the kinetic energy of the ejected electrons is measured. Vertical ionization energy

Thermochemistry Data Relationship Diagram

The following diagram illustrates the relationships and pathways between the different thermochemical parameters of PDMAT, showing how they interconnect from the solid phase to the formation of gas phase ions.

PDMAT_Thermochemistry PDMAT_Solid PDMAT (Solid) ΔfH°solid = -327 ± 11 kJ/mol Sublimation Sublimation ΔsubH° = 89 ± 10 kJ/mol PDMAT_Solid->Sublimation Phase Change PDMAT_Gas PDMAT (Gas) ΔfH°gas = -238 ± 15 kJ/mol Sublimation->PDMAT_Gas Ionization Ionization IE = 6.89 eV (Vertical) PDMAT_Gas->Ionization UV Radiation PDMAT_Gas_Ion PDMAT Gas Ion Ionization->PDMAT_Gas_Ion

This workflow shows the pathway from solid PDMAT to its gaseous ion, highlighting key energy changes [1].

Application Notes for Researchers

For scientists in drug development and related fields, understanding the thermal stability and phase transition behavior of chemical precursors is critical for process design. The provided data is fundamental for modeling and scaling up processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are pivotal in creating advanced materials and coatings [2] [3].

References

Comprehensive Application Notes and Protocols for PDMAT-Based Atomic Layer Deposition of Tantalum Nitride (TaN)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PDMAT Chemistry and TaN Applications

Pentakis(dimethylamino)tantalum (PDMAT) serves as a pivotal precursor for the atomic layer deposition (ALD) of tantalum nitride (TaN) thin films, which are critically important as copper diffusion barriers in advanced semiconductor interconnects. The PDMAT molecule, with the chemical formula Ta[N(CH₃)₂]₅, leverages its volatile nature and reactive amino ligands to achieve controlled self-limiting surface reactions that define the ALD process. This precursor has gained significant attention in the semiconductor industry due to its moderate vapor pressure and ability to produce high-purity TaN films with excellent conformality on complex three-dimensional structures. The thermal decomposition characteristics of PDMAT make it suitable for deposition temperatures ranging from 200-350°C, though plasma-enhanced processes can extend this range downward.

The driving force behind PDMAT-based TaN processes stems from the relentless scaling of semiconductor devices according to Moore's Law, which demands increasingly thin yet effective diffusion barriers to prevent copper migration into silicon substrates. As interconnect critical dimensions shrink below 30nm, the thickness requirements for barrier layers become extraordinarily challenging, necessitating materials that can provide adequate protection at sub-5nm thicknesses. TaN films deposited via PDMAT ALD meet these requirements by forming amorphous or nanocrystalline structures that lack grain boundaries which could serve as fast diffusion pathways. Additionally, these films demonstrate excellent thermal stability against crystallization and maintain their barrier properties even after high-temperature processing steps, making them ideal for back-end-of-line semiconductor manufacturing.

Experimental Protocols

Substrate Preparation and Surface Activation
  • Surface Cleaning: Begin with standard RCA cleaning procedures for silicon substrates. For thermal oxide wafers, perform immersion in piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes at room temperature to generate a hydrophilic surface with abundant hydroxyl groups. Follow with thorough deionized water rinsing and N₂ drying.

  • Surface Activation: Transfer substrates immediately to the ALD chamber and anneal at 150-200°C under vacuum (typically <10⁻² Torr) for 30-60 minutes to remove physisorbed water while preserving surface hydroxyls. In situ plasma treatments (O₂ or Ar plasma at 100-200W for 1-5 minutes) can enhance surface reactivity for challenging substrates.

  • Alternative Substrates: For non-silicon substrates (e.g., glass, polymers), appropriate adhesion layers may be required. Atomic force microscopy (AFM) should be used to verify surface roughness (target Rq < 0.5 nm) prior to deposition as it significantly impacts barrier continuity at ultra-thin thicknesses.

Thermal ALD Process Using PDMAT and Ammonia

The thermal ALD process utilizing PDMAT and ammonia represents the most established approach for TaN deposition, particularly suitable for thermally stable substrates where plasma exposure is undesirable. The step-by-step protocol proceeds as follows:

  • Chamber Stabilization: Establish and stabilize the substrate temperature at 250-325°C under continuous reactor flow of high-purity N₂ (typically 20-50 sccm) with base pressure maintained below 100 mTorr. Allow temperature to equilibrate for at least 15 minutes.

  • PDMAT Dose Cycle: Introduce PDMAT vapor into the reaction chamber using an N₂ carrier gas (10-20 sccm) for a duration of 1-3 seconds. The PDMAT bubbler should be maintained at 75-90°C to provide sufficient vapor pressure while preventing premature decomposition. Follow with a purge step of 10-20 seconds using high-purity N₂ (50-100 sccm) to remove non-reacted precursor and byproducts.

  • NH₃ Dose Cycle: Introduce high-purity ammonia (NH₃) into the chamber for 2-5 seconds at a flow rate of 20-100 sccm. The optimal pulse time depends on chamber geometry and should be determined experimentally to ensure complete surface reaction without gas-phase reactions. Follow with an extended purge of 15-30 seconds using high-purity N₂ (50-100 sccm) to remove reaction byproducts and any unreacted NH₃.

  • Cycle Repetition: Repeat steps 2-3 for 200-500 cycles to achieve the desired film thickness (typically 20-50 nm for characterization purposes, though functional barriers can be as thin as 3-5 nm). Monitor film growth in real-time using in situ spectroscopic ellipsometry if available, noting that the growth per cycle (GPC) for thermal PDMAT/NH₃ process typically ranges from 0.4-0.6 Å/cycle.

Plasma-Enhanced ALD (PEALD) Process

Plasma-enhanced ALD using PDMAT and various nitrogen sources enables lower deposition temperatures and potentially improved film properties compared to thermal processes. The step-by-step protocol differs in the reactant activation method:

  • Chamber Preparation: Stabilize substrate temperature at 200-300°C (though temperatures as low as 150°C may be feasible) under continuous flow of high-purity Ar (20-50 sccm) with base pressure below 50 mTorr.

  • PDMAT Dose Cycle: Similar to thermal ALD, introduce PDMAT vapor using an Ar carrier gas (10-20 sccm) for 1-3 seconds with bubbler temperature maintained at 75-90°C. Purge with high-purity Ar for 10-20 seconds (50-100 sccm).

  • Plasma Reactant Cycle: Introduce either NH₃, N₂, or N₂/H₂ mixture (typically 20-100 sccm total flow) and stabilize pressure for 0.5-1 second before igniting the plasma. Apply RF plasma power (13.56 MHz) at 100-300W for 5-20 seconds with chamber pressure maintained at 10-100 mTorr during plasma exposure. The plasma duration should be optimized to ensure complete surface reaction without excessive ion bombardment damage. Follow with a purge step of 10-20 seconds using high-purity Ar (50-100 sccm).

  • Cycle Repetition: Repeat steps 2-3 for 200-500 cycles to achieve target thickness. The GPC for PDMAT PEALD processes typically ranges from 0.5-0.8 Å/cycle, with higher values attributable to more efficient surface reactions enabled by plasma activation.

Table 1: Optimized Process Parameters for PDMAT-based TaN ALD

Parameter Thermal ALD (NH₃) PEALD (NH₃ Plasma) PEALD (N₂/H₂ Plasma)
Substrate Temperature 250-325°C 200-300°C 200-300°C
PDMAT Bubbler Temperature 75-90°C 75-90°C 75-90°C
PDMAT Pulse Time 1-3 s 1-3 s 1-3 s
Reactant NH₃ (20-100 sccm) NH₃ (20-100 sccm) N₂/H₂ (1:1, 20-100 sccm)
Reactant Pulse Time 2-5 s 2-5 s (pre-plasma) 2-5 s (pre-plasma)
Plasma Power N/A 100-300 W 100-300 W
Plasma Time N/A 5-20 s 5-20 s
Purge Time (after precursor/reactant) 10-20 s / 15-30 s 10-20 s / 10-20 s 10-20 s / 10-20 s
Growth Per Cycle (GPC) 0.4-0.6 Å/cycle 0.5-0.7 Å/cycle 0.5-0.8 Å/cycle

Material Characterization Methods

Compositional and Structural Analysis
  • X-ray Photoelectron Spectroscopy (XPS): Perform using monochromatic Al Kα source (1486.6 eV) with spot size of 200-500 μm and pass energy of 20-50 eV for high-resolution scans. Charge compensation is essential for non-conductive substrates. Analyze Ta 4f, N 1s, C 1s, and O 1s core-level spectra with careful background subtraction and peak fitting. Sputter depth profiling (1-3 keV Ar⁺, 1×1 mm² raster) can be used to assess composition uniformity and contamination depth distribution. Typical PDMAT-based TaN films show Ta:N ratios of 0.9-1.3 with carbon content of 2-12 at.% and oxygen content of 1-8 at.% depending on process conditions [1].

  • X-ray Diffraction (XRD): Employ grazing-incidence XRD (incidence angle 0.5-2°) with Cu Kα radiation (λ = 1.5406 Å) to assess crystallographic structure. Scan 2θ range from 20° to 80° with step size of 0.01-0.02° and counting time of 1-5 seconds per step. PDMAT-based TaN films typically exhibit face-centered cubic (FCC) structure with preferred (111) orientation or amorphous structure depending on deposition conditions. Crystallite size can be estimated using the Scherrer equation applied to the most intense peak, with typical values of 2-10 nm for crystalline films.

  • X-ray Reflectivity (XRR): Collect data using the same XRD instrument with specialized optics for reflectivity measurements. Scan 2θ range from 0.2° to 5° with step size of 0.002-0.005°. Fit the resulting oscillation pattern using appropriate software to extract film thickness, density, and interfacial roughness. Well-optimized PDMAT-based TaN films typically achieve densities of 10.9-11.6 g/cm³ [1], approaching the theoretical density of bulk TaN.

Electrical and Physical Properties
  • Resistivity Measurement: Employ four-point probe technique with in-line probe spacing of 1.0-1.6 mm and current injection of 1-10 mA. Measure at least 5-10 locations across the wafer to assess uniformity. For ultra-thin films (<10 nm), van der Pauw structures may be necessary for accurate measurement. Resistivity of PDMAT-based TaN films typically ranges from 0.044-0.18 Ω·cm for thermal ALD and can reach ~0.029 Ω·cm after annealing at 400°C [1].

  • Thickness and Roughness: Use spectroscopic ellipsometry with appropriate optical models (typically Cauchy or Tauc-Lorentz) for rapid, non-destructive thickness assessment. Confirm thickness values at selected locations using cross-sectional SEM or TEM. Measure surface roughness via atomic force microscopy (AFM) using tapping mode with scan areas of 1×1 μm² to 5×5 μm². Well-optimized PDMAT-based TaN films typically exhibit RMS roughness of 0.3-1.0 nm, with smoother films generally providing better barrier performance.

  • Film Density: Determine through X-ray reflectivity (XRR) as mentioned above, or alternatively using Rutherford backscattering spectrometry (RBS) for absolute measurement. Higher density generally correlates with improved barrier performance, with optimal PDMAT-based TaN films achieving >11 g/cm³ [1].

Table 2: Characterization Results for PDMAT-based TaN Films Under Different Conditions

Characterization Method As-Deposited (250°C) As-Deposited (325°C) After Annealing (400°C, 30 min)
Ta:N Ratio (XPS) 46:41 (Ta:N) 55:35 (Ta:N) Similar to as-deposited
Carbon Content (XPS) ~6 at.% ~2 at.% Further reduced by 10-30%
Oxygen Content (XPS) ~7 at.% ~8 at.% May increase slightly if annealed in air
Film Density (XRR) 10.9 g/cm³ 11.6 g/cm³ Increases by ~0.28 g/cm³ on average
Resistivity (4-point probe) 0.18 Ω·cm 0.044 Ω·cm 0.12-0.029 Ω·cm
Growth Per Cycle 0.5-0.6 Å/cycle 0.4-0.5 Å/cycle N/A

Performance Evaluation

Copper Diffusion Barrier Testing

The primary application of PDMAT-based TaN films is as copper diffusion barriers in semiconductor interconnects. The testing protocol involves both accelerated life testing and analytical evaluation:

  • Test Structure Fabrication: Create structures by depositing 3-10 nm TaN on prepared silicon wafers with thermal oxide, followed by 100-200 nm PVD copper and optional capping layer (e.g., 50 nm SiN). Pattern structures may include simple blanket films for analytical characterization or dedicated via/line structures for electrical testing.

  • Thermal Stress Testing: Anneal test structures in vacuum or inert atmosphere (N₂ or Ar) at temperatures of 400-700°C for time periods ranging from 30 minutes to 5 hours. More aggressive conditions (higher temperatures) provide accelerated failure data but may introduce failure mechanisms not observed under actual use conditions.

  • Failure Analysis: Evaluate barrier performance using multiple complementary techniques:

    • Sheet resistance monitoring using four-point probe to detect increases indicative of Cu-Si reaction
    • XRD to identify formation of copper silicide phases (particularly Cu₃Si at ~2θ = 44.9°)
    • Cross-sectional TEM with EDS to directly observe copper penetration through barrier layers
    • Electrical testing of via structures to measure increases in resistance or shorts between adjacent features

High-quality PDMAT-based TaN barriers of 3 nm thickness have demonstrated effectiveness after annealing at 500°C for 30 minutes [1], which exceeds typical back-end-of-line processing requirements in semiconductor manufacturing.

Comparison with Alternative Processes

PDMAT-based TaN ALD processes must be evaluated against competing technologies, particularly physical vapor deposition (PVD) TaN and ALD using alternative precursors:

  • Comparison with PVD TaN: PVD processes typically yield lower resistivity films (200-250 μΩ·cm) compared to standard PDMAT ALD, but suffer from poor step coverage on high-aspect-ratio features. Despite higher resistivity, PDMAT ALD TaN enables superior conformality and continuous films at ultralow thicknesses. Interestingly, in via resistance tests, structures with 3nm ALD TaN barriers demonstrated ~28% lower via resistance compared to PVD TaN counterparts despite higher blanket film resistivity, highlighting the importance of interface quality and conformality in actual device structures [2].

  • Nitrogen Content Effects: Resistivity of TaN films strongly depends on nitrogen content, with PVD TaN resistivity increasing from ~270 μΩ·cm to >1600 μΩ·cm as N content increases [2]. ALD TaN typically contains ~50 at.% or higher nitrogen, contributing to its higher resistivity. Process modifications such as high-power plasma reduction or optimized thermal budgets can reduce ALD TaN resistivity to ~500 μΩ·cm [2].

Table 3: Performance Comparison of TaN Deposition Techniques

Parameter PDMAT ALD TaN PVD TaN Alternative ALD (TBTDET, etc.)
Resistivity Range 0.044-0.18 Ω·cm (as dep) 0.029-0.12 Ω·cm (annealed) 200-250 μΩ·cm (low N) 1600+ μΩ·cm (high N) 0.5-5 mΩ·cm (typical)
Step Coverage >95% (even on high AR features) <50% (on high AR features) >90% (similar to PDMAT)
Minimum Continuous Thickness 2-3 nm 5-10 nm (non-conformal) 2-4 nm
Typical Nitrogen Content 35-50 at.% 26-48 at.% (tunable) 40-55 at.%
Copper Barrier Performance (min effective thickness) 3 nm (500°C stability) 5-10 nm (500°C stability) 3-5 nm (500°C stability)
Carbon Incorporation 2-12 at.% (temp dependent) Typically <5 at.% Varies by precursor

Process Optimization Guidelines

Key Parameters for Performance Enhancement

Optimizing PDMAT-based TaN processes requires careful balancing of multiple parameters to achieve the desired film properties for specific applications:

  • Deposition Temperature Optimization: The substrate temperature during deposition significantly impacts multiple film properties. Lower temperatures (200-250°C) result in higher carbon content (up to 12 at.%) and higher resistivity but may be necessary for temperature-sensitive applications. Higher temperatures (300-325°C) reduce carbon content to 2-6 at.% and lower resistivity but may promote premature precursor decomposition and reduced conformality. The optimal temperature range for most applications is 250-300°C, balancing acceptable resistivity with good step coverage and minimal impurity incorporation [1].

  • Plasma Parameter Optimization: For PEALD processes, plasma power, duration, and chemistry significantly impact film properties. Higher plasma powers (200-300W) and longer exposure times (10-20s) generally reduce carbon and oxygen content but may increase defect density due to ion bombardment. Nitrogen-based plasmas (N₂ or N₂/H₂) typically produce more stoichiometric TaN films compared to NH₃ plasma, but may result in higher compressive stress. Optimal plasma parameters should be determined for each specific tool configuration, but generally 150-250W for 10-15s provides a good starting point for optimization.

  • Post-Deposition Annealing: Thermal treatment after deposition can significantly improve TaN film properties. Annealing in vacuum or inert atmosphere at 400-500°C for 30-60 minutes typically reduces resistivity by 30-70% and increases density by 0.2-0.4 g/cm³ [1]. These improvements are attributed to carbon desorption, structural relaxation, and possible crystallization of amorphous phases. However, excessive temperatures (>600°C) may promote crystallization that creates grain boundary diffusion pathways, degrading barrier performance.

Visualization of Processes and Relationships

PDMAT ALD Process Workflow

The following diagram illustrates the complete workflow for PDMAT-based TaN atomic layer deposition, from substrate preparation through final characterization:

PDMAT_Workflow Start Start Substrate Preparation Clean RCA Cleaning & Surface Activation Start->Clean Load Load Wafer into ALD Chamber Clean->Load Stabilize Stabilize Temperature & Pressure Load->Stabilize PDMAT_Pulse PDMAT Precursor Pulse (1-3 seconds, 75-90°C) Stabilize->PDMAT_Pulse Purge1 Purge Chamber (10-20 seconds) PDMAT_Pulse->Purge1 Reactant Reactant Exposure: NH3 (Thermal) or Plasma (PEALD) Purge1->Reactant Purge2 Purge Chamber (10-30 seconds) Reactant->Purge2 Check Cycle Complete? Target Thickness Reached? Purge2->Check Check->PDMAT_Pulse No Repeat Cycle Unload Unload & Post-Process (Annealing if required) Check->Unload Yes Proceed Characterize Material Characterization & Performance Testing Unload->Characterize End End: Application in Device Fabrication Characterize->End

Diagram 1: Complete workflow for PDMAT-based TaN atomic layer deposition process

Process-Structure-Property Relationships

This diagram illustrates the critical relationships between deposition parameters, resulting film structure, and ultimate material properties:

TaN_Properties cluster_params Deposition Parameters cluster_struct Film Structure & Composition cluster_props Material Properties Temperature Deposition Temperature (200-325°C) Crystallinity Crystallinity: Amorphous vs Crystalline Temperature->Crystallinity Higher Temp Promotes Crystallization Composition Chemical Composition (Ta:N Ratio, Impurities) Temperature->Composition Higher Temp Reduces Carbon Content Resistivity Electrical Resistivity (0.044-0.18 Ω·cm) Temperature->Resistivity Higher Temp Lowers Resistivity Plasma Plasma Conditions (Power, Time, Chemistry) Plasma->Composition Plasma Reduces Impurities Density Film Density (10.9-11.6 g/cm³) Plasma->Density Optimized Plasma Increases Density Conformality Step Coverage (>95% on High AR) Plasma->Conformality Excessive Plasma May Reduce Conformality Reactant Reactant Selection (NH3, N2, N2/H2) Reactant->Composition Affects N Content & Stoichiometry Thickness Film Thickness (3-50 nm) Roughness Surface Roughness (RMS 0.3-1.0 nm) Thickness->Roughness Thicker Films May Increase Roughness Barrier Barrier Performance (Min. 3nm for 500°C) Thickness->Barrier Thicker Films Extend Failure Temperature Crystallinity->Resistivity Crystalline Films Have Lower Resistivity Composition->Resistivity Higher N Content Increases Resistivity Composition->Barrier Stoichiometric TaN Provides Best Barriers Density->Barrier Higher Density Improves Barrier Performance Stability Thermal Stability (Up to 500°C) Density->Stability Dense Films Resist Thermal Degradation Roughness->Barrier Smoother Films Enhance Barrier Properties

Diagram 2: Critical process-structure-property relationships in PDMAT-based TaN thin films

Conclusion

PDMAT-based atomic layer deposition of TaN represents a mature and versatile technology for producing high-performance copper diffusion barriers in advanced semiconductor devices. The protocols outlined in this document provide comprehensive guidance for implementing this process in research and development settings, with specific parameters optimized for both thermal and plasma-enhanced ALD approaches. The exceptional conformality and continuity of ALD TaN films at ultralow thicknesses (<5 nm) enables continued scaling of semiconductor interconnects according to industry roadmaps.

Future development directions for PDMAT-based TaN processes include further reduction of deposition temperatures for emerging applications in packaging and flexible electronics, minimization of carbon incorporation through advanced plasma strategies or alternative co-reactants, and integration with novel interconnect schemes such as hybrid bonding and 3D integration. The fundamental understanding of process-structure-property relationships detailed in this work provides a foundation for these ongoing optimization efforts, ensuring that PDMAT-based TaN processes will continue to play a critical role in advanced semiconductor manufacturing for the foreseeable future.

References

Application Notes and Protocols for Pentakis(dimethylamino)tantalum (PDMAT) in Atomic Layer Deposition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PDMAT

Pentakis(dimethylamino)tantalum(V) (PDMAT) is a pivotal organometallic precursor used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes for fabricating tantalum nitride (TaNₓ) and tantalum oxide (Ta₂O₅) thin films. Its significance lies in enabling the production of high-quality, conformal films essential for advanced semiconductor devices and interconnect technologies, particularly as feature sizes scale down to sub-22nm nodes [1] [2].

PDMAT, with the chemical formula C₁₀H₃₀N₅Ta and a molecular weight of 401.33 g/mol, is characterized as a light yellow to orange microcrystalline solid. It is exceptionally sensitive to air and moisture, requiring stringent handling and storage under inert conditions to maintain purity and prevent decomposition [3] [2].

Material Properties and Specifications

Basic Chemical and Physical Properties
Property Specification
Chemical Formula C₁₀H₃₀N₅Ta
Molecular Weight 401.33 g/mol
Appearance Light yellow to orange crystalline solid [3] [2]
Purity (Gravimetric) ≥ 99% [3]
Typical High Purity > 99.99995% (trace metals basis) [2]
Vapor Pressure Adequate for vapor transport, though not exceptionally high [2]
Primary Hazard Codes H228 (Flammable Solid), H260 (Water-reactive), H314 (Skin Corrosion), H318 (Eye Damage) [3]
Critical Impurity Specifications for High-Volume Manufacturing

Maintaining ultra-high purity is critical for semiconductor applications, as impurities can severely degrade film performance.

Impurity Target Level Impact & Analysis Method
Chloride (Cl⁻) < 10 ppm [2] Prevents copper corrosion in interconnects; analyzed by ICP-MS.
Lithium (Li) < 40 ppm (crude), significantly reduced after purification [2] -
Oxygen Extremely low (ppm level) [2] Ta-O bonds increase film resistivity; analyzed by high-resolution ¹H NMR of Ta-Oxo species and film analysis (Auger, SIMS) [2] [4].
Total Trace Metals < 0.05 ppm [2] -

PDMAT-Based ALD Processes and Film Properties

The stoichiometry and electrical properties of deposited TaNₓ films are highly dependent on the co-reactant and process parameters.

ALD Process Parameters and Outcomes
Process Parameter Using Ammonia (NH₃) Using Mono-methylhydrazine (MMH)
Primary Film Phase Conductive cubic TaN [1] Semi-insulating Ta₃N₅ [1]
Growth Temperature 200 - 300 °C (Optimized at 300 °C) [1] 200 - 300 °C [1]
Growth Rate (at 300°C) 0.6 Å/cycle [1] 0.4 Å/cycle [1]
Precursor Pulse Time 6 s [1] 6 s [1]
Co-reactant Pulse Time 3 s [1] 20 ms [1]
Electrical Resistivity ~ 70 mΩ·cm [1] > 6 Ω·cm [1]
Key Impurities Undetectable O and C [1] -
Key Film Characteristics and Applications
Film Property / Application Conductive TaN Semi-insulating Ta₃N₅
Primary Application Copper diffusion barrier, gate electrode, thin-film resistors [1] Photonic structures (inverse opals), photocatalysis [1]
Diffusion Barrier Quality Excellent, currently favored for lower resistivity [1] Improves with nitrogen content, may be future candidate [1]
Thermal Stability Thermally stable with respect to copper [1] -
Conformality Excellent, suitable for high-aspect-ratio features [1] [2] Excellent, suitable for high-aspect-ratio features [1]

Experimental Protocols

Protocol 1: Thermal ALD of Conductive TaN using PDMAT and NH₃

This protocol is adapted from optimized processes yielding low-resistivity TaN [1].

4.1.1 Substrate Preparation and Reactor Setup
  • Substrates: Use p-type Si(100) with native SiO₂ (~20 Å) or cleaned soda lime glass.
  • Reactor Conditions: Utilize a thermal ALD reactor (e.g., Oxford Instruments OpAL). Maintain chamber walls at 100°C to prevent precursor condensation.
  • Precursor Canister: Maintain PDMAT solid source at a constant temperature >75°C to ensure sufficient vapor pressure. Use a carrier gas (e.g., N₂, Ar).
  • In-situ Monitoring: Quartz crystal microbalance (QCM) is recommended for real-time growth monitoring [1].
4.1.2 ALD Cycle Sequence

A standard ALD cycle for TaN is as follows:

  • PDMAT Pulse: 6 seconds.
  • Purge Step: 10 seconds (with N₂ or Ar) to remove unreacted precursor and by-products.
  • NH₃ Pulse: 3 seconds.
  • Purge Step: 10 seconds (with N₂ or Ar) to remove reaction by-products and excess NH₃.
4.1.3 Process Optimization Notes
  • Temperature: The deposition temperature should be maintained between 200-300°C. The optimal temperature for conductive TaN is 300°C [1].
  • Self-Limiting Growth: Verify the self-limiting nature by testing saturation curves. Growth rate should stabilize with increasing precursor pulse times [1].
  • Thermal Decomposition: Avoid temperatures above 300°C as PDMAT begins to thermally decompose, leading to non-ALD growth and increased impurities [1].

The following diagram illustrates the workflow for the PDMAT-based ALD process and the critical parameters that determine the final film properties:

G Start Start ALD Process Substrate Substrate Preparation (Si with native SiO₂) Start->Substrate ParamSelect Process Parameter Selection Substrate->ParamSelect PDMAT_Pulse PDMAT Pulse (6 s) ParamSelect->PDMAT_Pulse Purge1 Purge (10 s) PDMAT_Pulse->Purge1 CoReactant Co-reactant Pulse Purge1->CoReactant Purge2 Purge (10 s) CoReactant->Purge2 NH3 Conductive TaN (Resistivity ~70 mΩ·cm) CoReactant->NH3 NH₃ (3 s) MMH Semi-insulating Ta₃N₅ (Resistivity >6 Ω·cm) CoReactant->MMH MMH (20 ms) CycleCheck Cycle < N ? Purge2->CycleCheck Cycle Complete CycleCheck:s->PDMAT_Pulse Yes CycleCheck->NH3 No CycleCheck->MMH No End TaNₓ Film NH3->End MMH->End

Figure 1: Workflow for PDMAT-based ALD process showing how co-reactant selection determines final film properties.

Protocol 2: Selective Deposition of TaOₓ on SiO₂ over Cu

This protocol outlines a redox-coupled ABC-type ALD process for inherently selective deposition of tantalum oxide on dielectric surfaces while suppressing nucleation on copper, which is crucial for self-aligned manufacturing [5].

4.2.1 Substrate and Setup
  • Substrates: Patterned substrates with Cu and SiO₂ regions.
  • Reactor Temperature: 200 °C.
  • Precursors: Ta(NtBu)(NEt₂)₃ (TBTDET), H₂O, and Ethanol (EtOH). (Note: While this protocol uses TBTDET, the redox-coupled principle is applicable to other precursors).
4.2.2 ABC-type ALD Cycle Sequence

The "reduction-adsorption-oxidation" cycle is key to maintaining selectivity:

  • Reduction Pulse (A): Ethanol (EtOH) pulse. This step in-situ reduces the native oxide on Cu surfaces, thereby inhibiting nucleation.
  • Purge Step: 10 seconds.
  • Adsorption Pulse (B): Tantalum precursor (e.g., TBTDET) pulse (~2 s). The precursor chemisorbs on the OH-terminated SiO₂ surface but not on the reduced Cu.
  • Purge Step: 10 seconds.
  • Oxidation Pulse (C): H₂O pulse.
  • Purge Step: 10 seconds.
4.2.3 Critical Notes on Selectivity
  • Temperature: 200 °C is optimal. Selectivity is lost at 100 °C (possible precursor condensation) and 300 °C (possible Cu oxidation/precursor decomposition) [5].
  • EtOH Role: The EtOH pulse reduces surface oxidation, which is the primary cause of undesired nucleation on Cu. This step is crucial for achieving 100% selectivity for up to 150 cycles, yielding ~5-6 nm films on SiO₂ [5].

Precursor Handling and Safety Protocols

Storage and Handling
  • Storage: Store PDMAT in airtight containers (e.g., glass ampoules, metal bubblers) under an inert gas atmosphere (e.g., N₂, Ar) [3] [2].
  • Handling: All handling must be performed in a rigorously dry and oxygen-free environment, such as an inert-atmosphere glovebox. Use appropriate personal protective equipment (PPE) including gloves and safety glasses [3].
Safety and First Aid

PDMAT is highly reactive and classified with specific hazard codes [3].

Exposure Route First Aid Measures
Skin Contact Wash off with plenty of water. Seek medical attention immediately [3].
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician [3].
Inhalation Move person into fresh air. If not breathing, administer artificial respiration. Consult a physician [3].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician [3].
Precursor Delivery and Synthesis Challenges
  • Delivery: Use a heated canister with baffles to ensure consistent vapor delivery and minimize particulate carryover. High carrier gas flow rates do not necessarily increase precursor mass transport due to low PDMAT vapor pressure and heat of vaporization effects [2] [6].
  • Synthesis Challenge: The metathesis reaction between TaCl₅ and LiNMe₂ can lead to by-products like TaCl(NMe₂)₄ and oxo-tantalum complexes if trace O₂/H₂O is present. Advanced purification sequences are required to achieve ultra-high purity and low chloride content [2].

Troubleshooting Guide

Problem Potential Cause Solution
High Film Resistivity Oxygen contamination in precursor or films [2] [4]. Verify precursor purity; check reactor for leaks/outgassing; ensure purge efficiency.
Poor Conformality Precursor decomposition; insufficient purge. Lower deposition temperature (<300°C); optimize purge times [1] [2].
Loss of Selectivity (TaOₓ on Cu) Cu surface oxidation; incorrect temperature. Implement/optimize EtOH reduction pulse; ensure deposition at 200°C [5].
Low Growth Rate Precursor canister temperature too low; short pulse times. Increase PDMAT canister temperature; verify saturation by extending pulse time [1] [2].
High Chloride in Film Impure PDMAT source. Use precursor with Cl < 10 ppm [2].

Conclusion

PDMAT is a versatile and critical ALD precursor for depositing both conductive TaN and semi-insulating Ta₃N₅ films, with applications ranging from copper diffusion barriers to photonic structures. Successful implementation requires meticulous attention to precursor purity, process parameters—particularly the choice of co-reactant (NH₃ vs. MMH)—and strict adherence to safety and handling protocols. The development of advanced processes like redox-coupled ABC-type ALD further extends its utility in enabling self-aligned fabrication schemes for next-generation nanoelectronics.

References

PDMAT Property and Application Overview

Author: Smolecule Technical Support Team. Date: February 2026

PDMAT is a solid, organometallic precursor essential for creating thin films of tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅) [1]. Its main application is depositing copper diffusion barrier layers in advanced semiconductor interconnect structures, preventing copper atom migration into silicon substrates which degrades device performance [2] [3].

The table below summarizes PDMAT's key physical properties critical for vapor deposition processes [1]:

Property Value / Description
Chemical Formula Ta(NMe₂)₅ or Ta[N(CH₃)₂]₅ [1]
Formula Weight 401.35 g/mol [1]
Form Pale yellow, microcrystalline solid [1] [3]
Melting Point 150-180°C (decomposes) [1]
Vapor Pressure Log₁₀P(mmHg) = 11.30 - 4125/T(K) [1]

Precursor Handling and Vapor Delivery

Proper handling is critical due to PDMAT's extreme sensitivity.

  • Purity Requirements: For robust barrier performance at sub-22nm nodes, ultra-high purity ( >99.99995%) PDMAT is required. Key impurities to minimize are chloride (<10 ppm), lithium, and oxygen-containing species (tantalum oxo-amide compounds) which increase film resistivity [3].
  • Handling Protocol: All handling must occur in an inert atmosphere (e.g., nitrogen, argon glovebox) to prevent exposure to air and moisture, which cause decomposition and generate particulates [3].
  • Vapor Draw Delivery: Solid PDMAT is typically loaded into a heated canister. A carrier gas (e.g., N₂, Ar) flows through, saturating with precursor vapor [4] [5]. Key delivery parameters include:
    • Canister Temperature: Must be optimized for sufficient vapor pressure while avoiding thermal decomposition (common range: 60-90°C) [5] [1].
    • Carrier Gas Flow Rate: Higher flows can reduce source efficiency (mass of precursor delivered per injection) by preventing full gas saturation [5].
    • Injection Time: Pulses longer than ~1 second can lead to decreasing source efficiency for subsequent pulses [5].

Deposition Protocols

PDMAT can be used with different deposition techniques. Below are generalized protocols for Thermal ALD and Ion-Beam-Enhanced CVD.

Protocol 1: Thermal ALD of TaN using PDMAT and Ammonia

This protocol deposits a conformal TaN diffusion barrier [2] [3].

  • Objective: To deposit a thin, conformal TaN film as a copper diffusion barrier.
  • Materials:
    • Precursor: PDMAT, solid source in a vapor draw vessel [5].
    • Reactant: Anhydrous Ammonia (NH₃) [2] [3].
    • Carrier/Purge Gas: High-purity Nitrogen or Argon [4].
    • Substrate: Silicon wafer with patterned dielectric (e.g., SiO₂ or low-k material).
  • Equipment Setup: A standard thermal ALD reactor equipped with a heated precursor canister and gas panel for precise pulse control.
  • Deposition Parameters:
    • Substrate Temperature: 200 - 275°C [2] [3]
    • PDMAT Canister Temperature: 70 - 90°C [5] [1]
    • Reactor Pressure: 0.1 - 2.0 Torr
  • ALD Cycle Sequence:
    • PDMAT Pulse: 0.5 - 2.0 seconds. Introduces precursor vapor to the substrate surface for self-limiting adsorption.
    • First Purge Pulse: 5 - 20 seconds. Inert gas flow removes unreacted precursor and by-products.
    • NH₃ Pulse: 0.5 - 5.0 seconds. Reacts with the adsorbed precursor layer.
    • Second Purge Pulse: 5 - 20 seconds. Clears the reactor of reaction by-products and excess NH₃.
    • Repeat: Cycle repeated 50-200 times to achieve desired film thickness (~5-20 nm).

The following diagram illustrates this cyclic process:

f Start Start A 1. PDMAT Pulse (Adsorption) Start->A B 2. Purge A->B C 3. NH₃ Pulse (Reaction) B->C D 4. Purge C->D E TaN Film Formed D->E Repeat N cycles End End E->End

Protocol 2: Ion-Beam-Enhanced CVD of TaN using PDMAT

This technique uses ion bombardment during deposition to enhance film properties like density and resistivity [2].

  • Objective: To deposit a low-resistivity, high-density TaN film at low temperatures.
  • Materials:
    • Precursor: PDMAT.
    • Process Gases: Argon (Ar) or Nitrogen (N₂) for ion beam generation; optional N₂ carrier gas.
  • Equipment Setup: CVD system integrated with an ion beam source. A floating grid isolates the plasma generation region from the deposition chamber to maintain precursor integrity and conformality [2].
  • Deposition Parameters:
    • Substrate Temperature: 200 - 400°C [2].
    • Ion Beam Source: RF power (e.g., 50 W) to generate plasma [2].
    • Accelerating Grid Bias: Negatively biased (e.g., -500 V) to extract and accelerate ions toward the growing film [2].
    • Process Pressure: Typically in the milliTorr range.
  • Deposition Workflow:
    • Stabilization: Stabilize substrate temperature and process pressure.
    • Precursor & Ion Flux: Initiate flow of PDMAT vapor and simultaneously activate the ion beam source.
    • Film Growth: The growing film surface is continuously bombarded by energetic Ar⁺ or N⁺ ions during deposition.
    • Process Termination: Shut off precursor flow and ion beam after target thickness is achieved.

The workflow for this single-step process is as follows:

f Start Start A Substrate Temp & Pressure Stabilization Start->A B Initiate Deposition: - Activate PDMAT flow - Ignite Ion Beam A->B C Concurrent Film Growth & Ion Bombardment B->C D Terminate Process: - Shut off PDMAT - Shut off Ion Beam C->D End End D->End

Film Characterization and Performance Data

The properties of PDMAT-derived TaN films vary significantly with the deposition method and parameters.

Deposition Method Substrate Temperature Film Resistivity (μΩ·cm) Film Density (g/cm³) Key Impurities
Thermal ALD (with NH₃) [2] ~275°C ~2,000 ~11.6 Carbon (~20 at.%)
Ion-Beam CVD (Ar⁺) [2] < 400°C ~600 ~8.26 Lower Carbon
Thermal CVD (PDEAT) [2] 400°C >6,000 5.85 High Carbon (~20 at.%)
  • Barrier Performance: A key metric is the effectiveness of the TaN film in preventing copper diffusion. Studies show that ion-beam-enhanced films with higher density and lower resistivity can function as effective barriers at higher annealing temperatures [2]. For example, a 25 nm thick TaN barrier can prevent Cu diffusion after annealing at 800°C for 30 minutes [2].

Critical Challenges and Troubleshooting

  • Precursor Decomposition: PDMAT can thermally decompose at elevated temperatures, leading to particle generation and non-uniform deposition. Solution: Carefully optimize canister and delivery line temperatures; use crystalline PDMAT for more consistent vaporization [3].
  • High Film Resistivity: Thermally deposited films often have high carbon content and thus high resistivity. Solution: Use a reactive co-reactant like NH₃ or employ energy enhancement methods like ion beams or plasma to dissociate impurities [2].
  • Impurity Incorporation: Oxygen contamination drastically increases film resistivity. Solution: Ensure ultra-high purity precursor and leak-tight deposition system with low base pressure and high-purity process gases [3].

Future Outlook

The market for ALD/CVD precursors like PDMAT remains strong, driven by continuous semiconductor scaling [6]. Future development focuses on overcoming integration challenges at sub-10nm nodes, requiring even lower impurity levels and more stable delivery systems for PDMAT [3].

References

Application Notes: ALD of TaNₓ from PDMAT

Author: Smolecule Technical Support Team. Date: February 2026

The ALD process using PDMAT with different nitrogen co-reactants enables the deposition of tantalum nitride films with distinct stoichiometries and properties, making them suitable for various applications [1].

  • Process Overview: Using PDMAT as the tantalum precursor with ammonia (NH₃) results in the formation of tantalum mono-nitride (TaN), a conductive film. In contrast, using monomethylhydrazine (MMH) yields a nitrogen-rich tantalum pentanitride (Ta₃N₅), which is highly resistive [1].
  • Key Quantitative Data: The table below summarizes the core differences between the two processes as identified in the study.
Parameter PDMAT with NH₃ (TaN) PDMAT with MMH (Ta₃N₅)
Growth Temperature 200 - 375 °C 200 - 375 °C
Growth Rate ~0.6 Å/cycle ~0.4 Å/cycle
Film Stoichiometry TaN Ta₃N₅
Electrical Resistivity ~70 mΩ·cm High (Order of magnitude higher than TaN)
Self-Limiting Behavior Confirmed Confirmed

Experimental Protocols

This section provides a detailed methodology for the ALD of Ta₃N₅ using PDMAT and MMH, based on the referenced work [1].

Substrate Preparation and Reactor Loading
  • Substrate Cleaning: Standard cleaning procedures (e.g., RCA clean for Si wafers) should be followed to ensure a pristine, contaminant-free surface.
  • Reactor Setup: Load the substrates into a thermal ALD reactor chamber. The system should be capable of maintaining a high vacuum and precise temperature control. Ensure the gas lines for PDMAT vapor, MMH, and the inert purge gas (e.g., N₂ or Ar) are properly connected and leak-free.
Atomic Layer Deposition Cycle

A typical ALD cycle for this process consists of the following four steps, which are repeated until the desired film thickness is achieved. The workflow is also illustrated in the diagram below.

workflow Start Start Step1 PDMAT Pulse Start->Step1 Step2 Purge Step1->Step2 Precursor Adsorption Step3 MMH Pulse Step2->Step3 Remove Excess Step4 Purge Step3->Step4 Surface Reaction Check Target Thickness Reached? Step4->Check Remove By-products Check->Step1 No End End Check->End Yes

  • Step 1: PDMAT Pulse

    • Precursor: Pentakis(dimethylamino)tantalum (PDMAT), a liquid precursor.
    • Vaporization: Heat the precursor bubbler to an appropriate temperature (e.g., 75-90 °C) to generate sufficient vapor pressure.
    • Pulsing: Introduce the PDMAT vapor into the reactor chamber using an inert carrier gas for a duration of 0.5 to 2.0 seconds. This allows the precursor molecules to adsorb onto the substrate surface in a self-limiting manner.
  • Step 2: First Purge

    • Purpose: Remove non-chemisorbed precursor molecules and reaction by-products from the gas phase to prevent unwanted CVD-like reactions.
    • Method: Pulse an inert purge gas (N₂ or Ar) through the reactor for a duration of 5 to 20 seconds. The purge time must be optimized to ensure complete cleaning without significantly impacting the process throughput.
  • Step 3: MMH Pulse

    • Co-reactant: Introduce monomethylhydrazine (MMH) vapor into the reactor.
    • Pulsing: A typical pulse duration is 1 to 5 seconds. MMH reacts with the adsorbed PDMAT ligands, forming the Ta₃N₅ layer and releasing reaction by-products.
  • Step 4: Second Purge

    • Purpose: Remove all unreacted MMH and gaseous reaction by-products from the chamber.
    • Method: A second inert gas purge, typically for 5 to 20 seconds, completes one ALD cycle.
Process Monitoring and Characterization
  • In-situ Monitoring: A Quartz Crystal Microbalance (QCM) can be used to monitor mass gain per cycle (MGPC) in real-time, confirming self-limiting growth and measuring the growth rate [1].
  • Ex-situ Characterization:
    • Thickness & Growth Rate: Use spectroscopic ellipsometry to measure film thickness and calculate growth rate (Å/cycle).
    • Composition: Use X-ray Photoelectron Spectroscopy (XPS) or Medium Energy Ion Scattering (MEIS) to confirm the Ta₃N₅ stoichiometry and characterize elemental composition [1].
    • Electrical Properties: Measure resistivity using a four-point probe system.

Methodology Summary

The ALD process for Ta₃N₅ using PDMAT and MMH is a reliable method for depositing nitrogen-rich, resistive tantalum nitride films. The key to achieving the correct Ta₃N₅ stoichiometry, as opposed to TaN, lies in the choice of the nitrogen co-reactant. The protocols outlined above provide a template for reproducing this process.

References

Technical Application Notes: PDMAT-Derived Ta₂O₅ Thin Films for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PDMAT and Ta₂O₅ Thin Films

PDMAT (pentakis(dimethylamino)tantalum) serves as a metalorganic precursor for the atomic layer deposition (ALD) of tantalum pentoxide (Ta₂O₅) thin films, which have gained significant attention in both electronic and biomedical applications. This precursor, with the chemical formula Ta[N(CH₃)₂]₅, offers several advantages including moderate volatility, thermal stability, and clean decomposition characteristics, making it particularly suitable for producing high-quality dielectric and sensing layers. The ALD process using PDMAT and water as co-reactants enables the formation of conformal Ta₂O₅ films with precise thickness control at the atomic scale, a critical requirement for advanced research applications and drug development platforms.

The structural and electronic properties of PDMAT-derived Ta₂O₅ films make them exceptionally suitable for applications ranging from high-k dielectrics in electronic devices to sensing surfaces in biomedical detection systems. Research indicates that optimal Ta₂O₅ films can be achieved at deposition temperatures around 200°C, with a characteristic growth rate of approximately 0.68 Å/cycle [1]. These as-deposited films are typically amorphous and oxygen-rich (O/Ta ratio ≈ 3.3), with a wide optical bandgap of 4.1 eV that makes them chemically stable and suitable for various biomedical and electronic applications where reliability and reproducibility are paramount [1].

Material Properties and Characterization Data

Structural and Electronic Properties

Comprehensive characterization of PDMAT-derived Ta₂O₅ thin films reveals exceptional material properties that enable their use in demanding research and development applications. The amorphous nature of as-deposited films contributes to their excellent electrical insulation properties and uniform surface morphology, while subsequent thermal processing can induce crystallization into the β-Ta₂O₅ phase at temperatures above 700°C, offering opportunities for property tuning based on specific application requirements [1]. This phase transition is particularly relevant for devices requiring enhanced thermal stability or specific crystallographic orientations.

The electronic properties of these films demonstrate their suitability for both passive insulating layers and active sensing applications. Key characteristics include a high dielectric constant (k ≈ 14), which surpasses traditional silicon dioxide and even some other high-k materials, and an impressive breakdown strength of 3.9 MV cm⁻¹ that ensures reliable operation under substantial electric fields [1]. Additionally, the extremely high electrical resistivity of 1 × 10¹³ Ω cm minimizes leakage currents in electronic devices and sensing platforms, making these films particularly valuable for applications requiring precise electrical measurements and minimal background interference [1].

Quantitative Material Properties Summary

Table 1: Key properties of PDMAT-derived Ta₂O₅ thin films grown by ALD

Property Value Measurement Conditions Reference
Growth Rate 0.68 Å/cycle 200°C, PDMAT + H₂O [1]
Optical Bandgap 4.1 eV As-deposited, amorphous [1]
Dielectric Constant (k) 14 As-deposited [1]
Breakdown Strength 3.9 MV cm⁻¹ As-deposited [1]
Electrical Resistivity 1 × 10¹³ Ω cm As-deposited [1]
Crystallization Temperature 700°C Annealing in air [1]
O/Ta Ratio 3.3 As-deposited, XPS analysis [1]

Research and Drug Development Applications

ISFET Biosensors for Biomarker Detection

Ion-sensitive field-effect transistors (ISFETs) incorporating Ta₂O₅ as the gate dielectric represent one of the most promising applications of PDMAT-derived films in pharmaceutical research and medical diagnostics. The high dielectric constant and excellent pH sensitivity of Ta₂O₅ make it ideal for detecting biochemical interactions, including the binding of specific biomarkers to surface-immobilized recognition elements [2]. Researchers have successfully demonstrated Ta₂O₅-gated ISFET structures optimized to minimize trapped charge and capacitive attenuation, thereby enhancing signal fidelity in biological detection systems [2].

A particularly impactful application involves the detection of cardiac troponin I (cTnI), a critical biomarker for diagnosing acute myocardial infarction with clinical cut-off levels around 0.1 ng/mL and peak concentrations reaching up to 100 ng/mL during cardiac events [2]. The biosensing platform utilizes DNA aptamers immobilized on the Ta₂O₅ surface as biorecognition elements, which undergo conformational changes upon target binding, thereby modulating the transistor's electrical characteristics [2]. This approach has been implemented in a portable PC-controlled readout system capable of detecting troponin I with a limit of detection of 3.27 ng/mL, demonstrating potential for point-of-care testing applications in both clinical and research settings [2].

Advanced Drug Delivery Systems

While the search results focus primarily on electronic applications, the material properties of Ta₂O₅ films suggest potential utility in novel drug delivery platforms. The chemical stability and controllable thickness of ALD-deposited Ta₂O₅ could enable its use as a protective coating for implantable drug delivery devices or as a functional component in electrically-controlled release systems. The compatibility of Ta₂O₅ with various sterilization methods further enhances its potential for biomedical applications requiring aseptic conditions.

Table 2: Performance metrics of Ta₂O₅-based ISFET biosensors for biomarker detection

| Parameter | Value | Application Context | |---------------|-----------|-------------------------| | Detection Limit (Troponin I) | 3.27 ng/mL | Acute myocardial infarction diagnosis | [2] | | Reference Voltage (AC Mode) | 2.4 V constant + 10 kHz 0.1Vp-p | Optimal detection parameters | [2] | | Assay Buffer | 10 mM Tris-HCl, pH 7.7, 8 mM NaCl, 1 mM MgCl₂ | Standard measurement conditions | [2] | | Biosensor Type | Aptamer-based, label-free | Target-specific detection | [2] | | Measurement Mode | Differential (ISFET/REFET) | Noise and drift compensation | [2] |

Experimental Protocols

Atomic Layer Deposition of Ta₂O₅ Films

The following protocol describes the optimized ALD process for depositing Ta₂O₅ thin films using PDMAT as the tantalum precursor:

  • Substrate Preparation: Begin with standard cleaning of silicon or other relevant substrates using sequential ultrasonic treatments in acetone, isopropanol, and deionized water (each for 15 minutes). Dry substrates under a stream of nitrogen or with a dedicated spin dryer. For enhanced film adhesion, consider employing oxygen plasma treatment (100-200 W for 1-2 minutes) immediately before loading substrates into the ALD chamber.

  • ALD Process Parameters: Load substrates into the ALD reactor and establish a base pressure below 10⁻² Torr. Set the substrate temperature to 200°C, which represents the optimal growth temperature for balancing growth rate and film quality [1]. Maintain the PDMAT precursor in a stainless steel bubbler heated to 75-85°C, using high-purity nitrogen as the carrier gas at a flow rate of 20-30 sccm. Use deionized water as the co-reactant, maintained at room temperature in a separate container.

  • Deposition Cycle Sequence: Execute the following cycle sequence repeatedly until the desired film thickness is achieved: (1) PDMAT pulse for 0.5-1.0 seconds, (2) Nitrogen purge for 10-15 seconds, (3) H₂O pulse for 0.1-0.3 seconds, (4) Nitrogen purge for 10-15 seconds. This cycle typically produces 0.68 Å of Ta₂O₅ per cycle at 200°C [1]. Monitor growth in situ using laser interferometry or quartz crystal microbalance techniques for precise thickness control.

  • Post-Deposition Processing: After completing the deposition, cool the samples under continuous nitrogen flow to below 100°C before unloading. For applications requiring crystallized films, perform post-deposition annealing in a furnace at 700-1000°C for 1-2 hours in an oxygen atmosphere to facilitate the transformation to polycrystalline β-Ta₂O₅ [1].

ISFET Fabrication and Functionalization

This protocol details the manufacturing and biofunctionalization of Ta₂O₅-gated ISFETs for biosensing applications:

  • ISFET Fabrication: Manufacture ISFET structures according to standard CMOS 1.2 μm process technology [2]. Form the floating gate with a 30 nm Ta₂O₅ layer using the ALD process described in Section 4.1. Perform post-processing using the atomic layer deposition method in a Fiji G2 system (Veeco) at 250°C, utilizing PDMAT and deionized H₂O as precursors [2]. This optimized gate structure minimizes trapped charge and capacitive attenuation, enhancing biosensor performance.

  • Surface Functionalization: Clean fabricated ISFET chips with oxygen plasma treatment for 2-5 minutes to create hydroxyl groups on the Ta₂O₅ surface. Incubate sensors with 2-5% (3-mercaptopropyl)trimethoxysilane (MPTS) in ethanol for 4-12 hours to form a thiol-functionalized surface [2]. Rinse thoroughly with ethanol and dry under nitrogen. Subsequently, immobilize thiol-modified DNA aptamers (e.g., Tro6 sequence: 5'-SH-CGCATGCCAAACGTTGCCTCATAGTTCCCTCCCCGTGTCC-3') at a concentration of 0.1-1.0 μM in Tris-HCl buffer (pH 7.7) for 12-16 hours at room temperature [2].

  • Biosensor Assembly and Measurement: Integrate the functionalized ISFETs with CMOS readout circuits using the transmission function measured at voltages Vgnd = 0 V, Vdd = 5 V, and Vg = 0-5 V [2]. For electrical measurements, use a platinum reference electrode and buffer solution containing 10 mM Tris-HCl, pH 7.7, 8 mM NaCl, and 1 mM MgCl₂ [2]. Conduct measurements in both DC mode (constant reference voltage of 2.4 V) and AC mode (constant voltage 2.4 V with superimposed 10 kHz 0.1Vp-p) to minimize drift and improve detection limits [2].

The experimental workflow for fabricating and applying Ta₂O₅-based ISFET biosensors is illustrated below:

G Start Start SubstratePrep Substrate Preparation (Si wafer cleaning) Start->SubstratePrep ALD_Ta2O5 ALD Ta₂O₅ Deposition (PDMAT + H₂O at 200°C) SubstratePrep->ALD_Ta2O5 ISFET_Fab ISFET Fabrication (CMOS 1.2 μm process) ALD_Ta2O5->ISFET_Fab SurfaceFunc Surface Functionalization (MPTS + DNA aptamers) ISFET_Fab->SurfaceFunc BiosensorAssemble Biosensor Assembly (Reaction chamber + electronics) SurfaceFunc->BiosensorAssemble Measurement Biomarker Detection (Troponin I in AC/DC modes) BiosensorAssemble->Measurement DataAnalysis Data Analysis (Concentration determination) Measurement->DataAnalysis End End DataAnalysis->End

Diagram 1: Experimental workflow for Ta₂O₅-based ISFET biosensor fabrication and application

Troubleshooting and Optimization Guidelines

Common Technical Challenges and Solutions
  • Low Growth Rate during ALD: If the observed growth rate falls significantly below the expected 0.68 Å/cycle, first verify that the PDMAT precursor temperature is maintained at 75-85°C to ensure sufficient vapor pressure. Check that pulse times are adequate for complete surface saturation, particularly for high-aspect-ratio structures. Ensure that the reactor pressure remains stable during precursor pulses, as fluctuations can indicate incomplete purging or potential precursor condensation in delivery lines.

  • High Leakage Current in Ta₂O₅ Films: Excessive leakage current typically indicates the presence of defects, contaminants, or incomplete reactions. Increase purge times between precursor pulses to prevent CVD-like growth and improve film stoichiometry. Consider implementing a post-deposition annealing step in oxygen at 400-500°C to oxidize any residual carbon contamination from the PDMAT precursor. Verify that the O/Ta ratio approaches the ideal value of 2.5 through XPS analysis; significantly higher values may indicate oxygen-rich defects that can contribute to leakage.

  • Poor Stability in ISFET Measurements: For biosensors exhibiting significant signal drift or instability, implement AC measurement mode with a superimposed high-frequency sine wave reference voltage (e.g., 10 kHz 0.1Vp-p) to reduce drift and charge screening effects [2]. Ensure proper passivation of all non-sensing areas to minimize parasitic leakage paths. Use differential measurement approaches with reference FETs (REFETs) functionalized with non-specific aptamers to compensate for common-mode noise and environmental variations [2].

Conclusion

PDMAT-derived Ta₂O₅ thin films prepared by atomic layer deposition offer exceptional material properties that enable diverse applications in both fundamental research and drug development contexts. The precise thickness control, high dielectric constant, and excellent electrical properties make these films particularly valuable for advanced biosensing platforms, with demonstrated success in detecting clinically relevant biomarkers such as cardiac troponin I. The detailed protocols provided in this document offer researchers a foundation for implementing these materials in their own investigations, with opportunities for further optimization based on specific application requirements.

The continuing development of Ta₂O₅-based biosensors and their integration into portable detection systems highlights the growing importance of these materials in point-of-care diagnostics and pharmaceutical research. Future research directions may include the development of multiplexed detection platforms for biomarker panels, integration with microfluidic sample handling systems, and further miniaturization of readout electronics for enhanced portability and reduced costs.

References

PDMAT Application Notes for Semiconductor Manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

1. Material Function and Application PDMAT is a solid, high-purity metalorganic precursor primarily used for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of tantalum nitride (TaN) thin films [1]. The main application for these films is as a copper diffusion barrier in advanced logic and memory devices [2] [1]. In copper interconnect structures, copper can diffuse into surrounding silicon and dielectric materials, poisoning the device. A thin, conformal TaN barrier layer deposited from PDMAT effectively prevents this diffusion, ensuring device reliability and performance at sub-22nm technology nodes [2].

2. Critical Material Properties and Specifications The performance of PDMAT in high-volume manufacturing is highly dependent on its purity, particularly low levels of chloride and oxygen-containing impurities [2].

  • Physical Properties: The table below summarizes the typical physical properties of PMAT [1].
Property Value / Description
Chemical Formula Ta(NMe2)5 or Ta(N(CH3)2)5
Formula Weight 401.35 g/mol
Appearance Pale yellow crystalline solid
Boiling Point 90°C at 0.8 mmHg (sublimes)
Melting Point 150-180°C (decomposes)
Density 1.252 g/mL
  • Purity Requirements: For advanced sub-22nm devices, ultra-high purity is mandatory. Key impurity targets are [2] [3]:
    • Chloride (Cl): < 10 ppm
    • Total Trace Metals: < 0.5 ppm
    • Oxygen-containing impurities (Ta-Oxo species): Minimized to low ppm levels

3. Experimental Protocol: ALD of TaN using PDMAT This protocol outlines a general process for depositing a TaN barrier layer using PDMAT and ammonia (NH3) as reactants [2].

  • Substrate Preparation: Begin with a patterned wafer featuring high-aspect-ratio (e.g., 5:1) interconnect structures. Ensure the surface is clean and free of native oxides.
  • Reactor Setup and Conditions:
    • Tool: Commercial ALD reactor equipped with a heated precursor canister and vapor draw system.
    • Canister Temperature: Set to 60-75°C to generate sufficient PDMAT vapor pressure [4].
    • Reactor Chamber Temperature: 250-300°C [2].
    • Carrier Gas: Ultra-high purity (UHP) nitrogen or argon, with all gas lines and components certified for low moisture and oxygen content (< 1 ppm) [4] [2].
  • Deposition Cycle:
    • PDMAT Pulse: Introduce a pulse of PDMAT vapor into the chamber for 1-5 seconds. The precursor molecules adsorb onto the substrate surface.
    • Purge Step: Purge the reactor with UHP carrier gas for 5-15 seconds to remove all non-adsorbed precursor and reaction by-products.
    • Reactant Pulse: Introduce a pulse of ammonia (NH3) gas or plasma for 2-10 seconds. This reacts with the surface-adsorbed PDMAT to form a monolayer of TaN.
    • Purge Step: Repeat the purge with UHP carrier gas for 5-15 seconds to remove reaction by-products.
  • Film Characterization:
    • Thickness and Conformality: Measure using Transmission Electron Microscopy (TEM). A successful process will yield a continuous, pin-hole free film with uniform thickness on all surfaces of the high-aspect-ratio structure [2].
    • Film Composition: Analyze using Auger Electron Spectroscopy (AES) or Secondary Ion Mass Spectrometry (SIMS) to confirm low levels of oxygen and chlorine impurities [2].
    • Electrical Properties: Measure via resistance of a deposited film, with a target resistivity of ~2000 μΩ-cm for PEALD TaN [2].

Workflow Diagram: PDMAT-Based TaN Barrier Deposition

The following diagram visualizes the multi-stage workflow for developing and qualifying a PDMAT-based TaN barrier process, from precursor synthesis to final integration.

cluster_precursor Precursor Synthesis & Quality Control cluster_ald ALD Process & Film Deposition cluster_char Film Characterization & Validation Start Start: Process Development Synth PDMAT Synthesis (Metathesis Reaction) Start->Synth Purif Multi-Step Purification (Chloride & Oxo-Species Removal) Synth->Purif QC Quality Control (1H NMR, ICP-MS for Cl⁻, Metals) Purif->QC Setup Reactor Setup (Canister & Chamber Heating) QC->Setup Cycle ALD Cycle: 1. PDMAT Pulse 2. Purge 3. NH₃ Pulse 4. Purge Setup->Cycle Deposit TaN Film Deposition (Target: <25Å Conformal Layer) Cycle->Deposit Char Film Analysis (TEM, SIMS, Resistivity) Deposit->Char Integ Integration Test (Copper Fill & Via Resistance) Char->Integ Qual Process Qualification for HVM Integ->Qual End End: Qualified Process Qual->End

Key Technical Challenges and Solutions

  • Challenge: Precursor Purity and Stability: PDMAT is extremely sensitive to oxygen and moisture, which lead to the formation of tantalum oxo-amide impurities. These impurities degrade the electrical properties of the TaN film, making it more resistive and less effective as a barrier [2].
    • Solution: Implement rigorous synthesis and purification protocols under strict inert conditions. Use high-volume manufacturing (HVM) methods that involve novel purification reactors to achieve >99.99995% purity and chloride levels below 10 ppm [2].
  • Challenge: Consistent Vapor Delivery: As a solid precursor, PDMAT can exhibit inconsistent vaporization, leading to particle generation and process variation [2].
    • Solution: Use a specially designed canister with uniform heating and baffles to promote efficient vaporization [4] [3]. Employing a microcrystalline form of PDMAT improves gas-solid contact and reduces particulate carryover [2].

References

PDMAT for Gate Dielectrics and Diffusion Barriers

Comprehensive Application Notes and Protocols for PDMAT Diffusion Barriers in Copper Interconnects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Copper Interconnects and Diffusion Barrier Challenges

The transition from aluminum to copper interconnects in semiconductor technology marked a revolutionary advancement in microelectronics manufacturing. Copper offers significant advantages over aluminum, including approximately 40% lower bulk resistivity (1.68 μΩ·cm vs. 2.65 μΩ·cm) and superior electromigration resistance, enabling higher current densities and improved device performance at scaled technology nodes. However, the implementation of copper interconnects introduced formidable challenges, principal among them being the prevention of copper diffusion into silicon and dielectric layers. Copper atoms readily migrate into surrounding materials even at moderate processing temperatures (200-400°C), causing device degradation, leakage currents, and ultimately circuit failure. This fundamental materials incompatibility necessitated the development of robust diffusion barrier layers that physically and chemically isolate copper from sensitive device regions while maintaining electrical connectivity.

The damascene process, which involves etching trenches into dielectric layers, depositing barrier and seed layers, and electroplating copper followed by chemical-mechanical polishing (CMP), has become the standard manufacturing approach for copper interconnects. Within this framework, the diffusion barrier represents a critical component that must fulfill multiple demanding requirements: excellent adhesion to both copper and dielectric materials, effective diffusion inhibition at processing and operating temperatures, high electrical conductivity to minimize line resistance, and the ability to form continuous, conformal films on complex three-dimensional structures. As feature sizes have scaled below 20nm, these requirements have become increasingly challenging to meet with conventional barrier materials such as physical vapor deposited (PVD) Ta/TaN bilayers, driving the investigation of advanced materials and deposition techniques.

Table 1: Comparison of Diffusion Barrier Materials for Copper Interconnects

Material System Deposition Method Advantages Limitations Suitable Nodes
Ta/TaN PVD Proven reliability, excellent barrier properties High resistivity, poor conformality, requires Cu seed >45 nm
PDMAT-Based TaNₓ Thermal ALD Superior conformality, controlled stoichiometry, low impurities Moderate deposition rate, precursor cost ≤20 nm
Ruthenium ALD, CVD Direct Cu plating possible, low resistivity Limited thermal stability, copper intermigration 10-20 nm
2D Materials (Graphene, h-BN) CVD Ultimate thinness, excellent barrier properties Transfer challenges, defect sensitivity Future nodes
Self-Assembled Monolayers Solution processing Molecular-scale thickness Thermal stability limitations, integration challenges Research phase

PDMAT Properties and ALD Advantages

Pentakis(dimethylamino)tantalum (PDMAT) with the chemical formula Ta[N(CH₃)₂]₅ represents a leading precursor for the atomic layer deposition of tantalum nitride diffusion barriers. This organometallic compound is specifically engineered to address the limitations of halide-based precursors (TaCl₅, TaBr₅), which generate corrosive hydrogen halide byproducts and require deposition temperatures exceeding 400°C to prevent halide contamination in the resulting films. PDMAT belongs to the amide-based precursor family characterized by tantalum-nitrogen coordinate bonds that undergo relatively low-energy exchange reactions with nitrogenous co-reactants. The molecular design of PDMAT enables several advantageous characteristics for thin film deposition: moderate vapor pressure at practical temperatures (typically 70-100°C), self-limiting surface reactions when exposed to appropriate co-reactants, and relatively low thermal decomposition thresholds compared to halide alternatives.

The fundamental advantage of atomic layer deposition using PDMAT lies in its ability to deposit highly conformal, pinhole-free films with precise thickness control on high aspect ratio structures, a critical requirement for advanced interconnect nodes beyond the 20nm regime. The self-limiting nature of ALD surface reactions ensures uniform film growth even in challenging topographies such as deep trenches and vias, where traditional PVD methods suffer from inadequate sidewall coverage and discontinuous films. Additionally, the transamination-like exchange mechanism between PDMAT and nitrogen co-reactants provides a favorable reaction pathway for the formation of tantalum nitride with relatively low activation barriers (10.6-27.6 kcal/mol according to theoretical calculations), enabling effective film growth at moderate temperatures while minimizing carbon and oxygen incorporation [1].

Table 2: PDMAT Precursor Properties and Handling Requirements

Parameter Specification Notes
Chemical Formula Ta[N(CH₃)₂]₅ Pentakis(dimethylamino)tantalum
Molecular Weight 490.42 g/mol -
Appearance Yellow to amber liquid Moisture sensitive
Vapor Pressure ~0.1 Torr at 75°C Requires heated delivery lines
Typical Evaporator Temperature 70-100°C -
Recommended Reactor Temperature 200-350°C Lower than halide precursors
Decomposition Temperature >300°C Varies with reactor conditions
Storage Requirements Inert atmosphere, cool and dry Prevents hydrolysis/oxidation
Compatible Co-reactants Ammonia (NH₃), Monomethylhydrazine (MMH), Hydrazine (N₂H₄) Determines film stoichiometry

Experimental Protocols for PDMAT-Based Diffusion Barriers

Thermal ALD of TaNₓ Using PDMAT and Ammonia

The following protocol describes the optimized procedure for depositing conductive cubic TaN using PDMAT and ammonia as co-reactants, achieving films with resistivity as low as 70 mΩ·cm and minimal impurity content. This process is conducted in a commercial thermal ALD reactor (e.g., Oxford Instruments OpAL) with chamber walls heated to 100°C to prevent precursor condensation. Begin by preparing substrates (typically 100mm diameter p-type Si(100) with native SiO₂ or cleaned soda lime glass slides) and loading them into the reactor. The deposition sequence consists of the following cyclic steps: (1) PDMAT dose: Introduce PDMAT vapor into the chamber using an inert carrier gas (N₂ or Ar) for 6 seconds at a reactor temperature of 300°C, allowing saturated chemisorption onto the substrate surface; (2) First purge: Remove non-chemisorbed precursor and reaction byproducts with a 15-second inert gas purge; (3) NH₃ dose: Expose the surface to ammonia gas for 3 seconds to complete the surface reaction and form the tantalum nitride layer; (4) Second purge: Evacuate reaction byproducts and excess ammonia with a 15-second inert gas purge. This four-step sequence constitutes one ALD cycle, producing approximately 0.6Å of TaN film. Repeat for 600 cycles to achieve a nominal thickness of 3.6nm, though the self-limiting nature enables precise thickness control through cycle count [1].

The critical process parameters requiring optimization and monitoring include reactor temperature (200-350°C range), precursor and co-reactant pulse durations, purge efficiencies, and carrier gas flow rates. In-situ quartz crystal microbalance (QCM) measurements are strongly recommended to validate self-limiting growth behavior and determine saturation characteristics for both precursors. Post-deposition, films should be characterized for thickness by spectroscopic ellipsometry or X-ray reflectivity, resistivity by four-point probe measurements, composition by X-ray photoelectron spectroscopy (XPS), and crystal structure by grazing-incidence X-ray diffraction (GI-XRD). Properly optimized films should exhibit cubic TaN structure with carbon and oxygen content below 2 atomic percent, confirming efficient ligand exchange and minimal precursor decomposition [1].

Thermal ALD of Ta₃N₅ Using PDMAT and Monomethylhydrazine

For applications requiring higher nitrogen content and insulating properties, the following protocol describes the deposition of semi-insulating Ta₃N₅ using PDMAT and monomethylhydrazine (MMH) as co-reactants. The general procedure mirrors the ammonia-based process with key modifications to accommodate the different reaction chemistry: (1) PDMAT dose: 6-second pulse at 300°C reactor temperature; (2) First purge: 15-second inert gas purge; (3) MMH dose: 20-millisecond pulse (significantly shorter than ammonia due to higher reactivity); (4) Second purge: 15-second inert gas purge. The growth per cycle for this process is approximately 0.4Å at 300°C. The resulting films exhibit significantly higher resistivity (>6 Ω·cm) and correspond to the Ta₃N₅ phase, making them suitable for applications where electrical insulation is required alongside diffusion barrier properties [1].

The following Graphviz diagram illustrates the complete ALD process workflow for both conductive and insulating tantalum nitride films:

G Start Substrate Preparation Si with native SiO₂ Step1 PDMAT Dosing (6 sec pulse, 300°C) Start->Step1 Step2 Purge Cycle (15 sec inert gas) Step1->Step2 Step3 Co-reactant Dosing Step2->Step3 Step4 Purge Cycle (15 sec inert gas) Step3->Step4 NH3 Ammonia (NH₃) 3 sec pulse Step3->NH3 MMH Monomethylhydrazine 20 ms pulse Step3->MMH Decision Target Thickness Reached? Step4->Decision Decision->Step1 No End Film Characterization Ellipsometry, XPS, 4-point probe Decision->End Yes Conductive Conductive TaN ρ ≈ 70 mΩ·cm Insulating Insulating Ta₃N₅ ρ > 6 Ω·cm

Diagram 1: ALD Process Workflow for PDMAT-Based Tantalum Nitride Films

Performance Data and Characterization Results

Electrical and Materials Properties

The electrical and structural properties of PDMAT-based tantalum nitride films exhibit strong dependence on both deposition temperature and co-reactant chemistry. Systematic investigation of the temperature dependence reveals that the growth per cycle for the PDMAT/NH₃ process remains relatively constant at approximately 0.6Å/cycle between 250-300°C, indicating a stable ALD window with self-limiting behavior. Outside this temperature range, undesirable effects emerge: below 250°C, diminished precursor reactivity leads to reduced growth rates, while above 300°C, thermal decomposition of PDMAT becomes significant, increasing growth rates and potentially compromising film quality. The PDMAT/MMH process displays a similar temperature window with lower growth per cycle (0.4Å/cycle at 300°C), consistent with the different surface reaction mechanism [1].

Electrical characterization demonstrates that films deposited using PDMAT and ammonia at 300°C exhibit resistivity values of 70 mΩ·cm, representing the lowest reported value for thermal ALD of TaN without additional reductants. This low resistivity correlates with the cubic TaN crystal structure identified by XRD analysis. In contrast, films deposited using PDMAT and MMH under identical conditions show substantially higher resistivity (>6 Ω·cm) and correspond to the Ta₃N₅ phase. Compositional analysis by XPS reveals that both processes achieve exceptionally low impurity levels with undetectable oxygen and carbon content below 2%, confirming efficient ligand exchange reactions and minimal precursor incorporation [1].

Table 3: Performance Characteristics of PDMAT-Based ALD Processes

Parameter PDMAT + NH₃ PDMAT + MMH Measurement Method
Growth Temperature 200-350°C 200-350°C -
Optimal Temperature 300°C 300°C -
Growth Per Cycle 0.6 Å/cycle 0.4 Å/cycle Spectroscopic Ellipsometry
Film Stoichiometry TaN Ta₃N₅ XPS, RBS
Crystal Structure Cubic TaN Amorphous/Ta₃N₅ GI-XRD
Electrical Resistivity 70 mΩ·cm >6 Ω·cm 4-point probe
Carbon Content <2% <2% XPS
Oxygen Content Undetectable Undetectable XPS
Density High (comparable to bulk) Moderate XRR
Barrier Performance Comparison

The efficacy of PDMAT-derived diffusion barriers must be evaluated against industry requirements for copper interconnect technology. Traditional PVD Ta/TaN barriers exhibit excellent copper diffusion blocking capabilities but face significant challenges with continuous scaling below 20nm due to limited conformality in high aspect ratio features. ALD-based barriers address this fundamental limitation while maintaining adequate diffusion barrier performance. Standard evaluation methods involve annealing experiments on copper/barrier/dielectric stacks followed by electrical testing (monitoring leakage currents in metal-insulator-semiconductor capacitors) and physical analysis (cross-sectional TEM, energy-dispersive X-ray spectroscopy). PDMAT-based TaN barriers demonstrate stability up to 500-600°C in nitrogen atmosphere, successfully preventing copper diffusion through the barrier layer as evidenced by maintained electrical integrity and absence of copper silicide formation at the silicon interface [1] [2].

Comparative analysis reveals that the conformality advantage of ALD processes becomes increasingly critical as interconnect dimensions shrink. While PVD barriers exhibit thickness variations and potential discontinuities on sidewalls of high aspect ratio features, ALD barriers maintain uniform thickness regardless of topography. This fundamental characteristic makes PDMAT-based ALD particularly suitable for advanced technology nodes where the barrier layer constitutes a significant portion of the total interconnect cross-section. Additionally, the ability to tune film stoichiometry and properties through co-reactant selection provides materials engineering flexibility not available with PVD approaches [2].

Troubleshooting and Optimization Guidelines

Common Process Issues and Solutions
  • Excessive Resistivity in Conductive TaN Films: If resistivity values significantly exceed the benchmark 70 mΩ·cm, possible causes include incomplete ligand exchange, oxygen contamination, or deviation from optimal stoichiometry. Recommended corrective actions: verify co-reactant purity (especially ammonia water content), ensure adequate purge sequences to prevent precursor mixing, confirm reactor temperature calibration, and implement in-situ QCM to validate self-limiting growth. Additional characterization by XPS can identify specific contaminants guiding process adjustments [1].

  • Non-uniform Film Growth or Poor Step Coverage: These issues typically indicate that the process is operating outside the ALD window, potentially due to precursor condensation, thermal decomposition, or inadequate purging. Solution approaches include optimizing precursor vaporization temperature to prevent decomposition during delivery, verifying substrate temperature uniformity across the reactor, increasing purge durations and efficiencies, and potentially introducing pulse/purge sequences to enhance precursor transport in high aspect ratio features [1].

  • Carbon or Oxygen Incorporation in Films: Impurity levels above 2 atomic percent suggest incomplete surface reactions or contamination sources. Troubleshooting should focus on: ensuring reactor integrity and base pressure (<10⁻⁶ Torr recommended), verifying precursor purity and handling procedures to prevent air/moisture exposure, confirming co-reactant flow rates and distributions, and potentially introducing additional reactive species (atomic H or N radicals) during or after deposition to remove incorporated impurities [1].

Advanced Applications and Implementation Considerations

The unique properties of PDMAT-derived diffusion barriers enable several advanced applications beyond conventional copper interconnects. In non-volatile magnetic random access memory (MRAM), PDMAT-based TaN serves as an effective non-magnetic interlayer between magnetic materials, leveraging its high conductivity and thermal stability. For photonic structures such as inverse opals, the high refractive index (approximately 3) and partial transparency of Ta₃N₅ in visible wavelengths make it suitable for optical applications, while its insulating properties prevent parasitic absorption. The stoichiometric control available through PDMAT ALD also enables applications in photocatalysis and photoelectrolysis, where Ta₃N₅ has demonstrated promising performance for water splitting reactions due to its appropriate band gap and band edge positions [1].

Implementation in production environments requires consideration of practical aspects beyond fundamental materials properties. Throughput optimization may involve reducing purge times through pressure cycling approaches while maintaining film quality, or implementing spatial ALD configurations for higher wafer throughput. Integration challenges particularly regarding interface engineering with low-k dielectrics may require surface pretreatment strategies to ensure nucleation and adhesion while minimizing damage to porous low-k materials. Additionally, manufacturing considerations such as precursor utilization efficiency, byproduct management, and tool maintenance requirements should be evaluated during process development. The higher cost of PDMAT compared to inorganic precursors must be balanced against performance advantages and potentially higher yields at advanced technology nodes [1] [2].

Conclusion and Future Outlook

PDMAT-based atomic layer deposition represents a sophisticated materials engineering solution for diffusion barrier applications in advanced copper interconnects. The protocols outlined in this document provide researchers with validated methodologies for depositing both conductive TaN and insulating Ta₃N₅ films with excellent conformality, controlled stoichiometry, and minimal impurity incorporation. The ability to tune electrical properties through co-reactant selection while maintaining exceptional diffusion barrier performance makes this approach particularly valuable for increasingly complex interconnect architectures at sub-20nm technology nodes.

Future developments in this field will likely focus on further lowering process temperatures to accommodate thermal budget constraints in advanced packaging schemes, improving precursor efficiency to reduce manufacturing costs, and exploring hybrid approaches combining PDMAT with other precursors for graded or composite barrier structures. Additionally, the integration of PDMAT-based barriers with emerging interconnect metals such as ruthenium and cobalt presents interesting research opportunities. As interconnect scaling continues to push materials to their fundamental limits, the precision and control offered by ALD processes using sophisticated precursors like PDMAT will become increasingly essential for maintaining device performance and reliability [1] [3] [2].

References

Application Notes and Protocols for Tantalum Nitride (TaN) Atomic Layer Deposition Using PDMAT and Ammonia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The continuous miniaturization of transistor components in microelectronics demands advanced materials and deposition techniques. Tantalum Nitride (TaN) is a material of significant interest, particularly for use as a copper diffusion barrier in interconnects. Atomic Layer Deposition (ALD) using the organometallic precursor Pentakis(dimethylamido)tantalum (PDMAT), Ta[N(CH₃)₂]₅, and ammonia (NH₃) as a reactant offers a method for depositing conformal TaN thin films at relatively low temperatures (around 250 °C) [1].

This document provides detailed application notes and experimental protocols for the ALD of TaN from PDMAT and NH₃. The process is complex due to the intricate structure and high reactivity of the PDMAT precursor, which can lead to the incorporation of carbon and oxygen impurities in the resulting film [1]. The following sections outline the process chemistry, key parameters, a detailed experimental protocol, and guidelines for process optimization to achieve the desired film properties.

Process Chemistry and Precursor Properties

Understanding the behavior of the PDMAT precursor is critical for process control. Spectrometric studies have revealed that the vaporization and thermal cracking of solid PDMAT at room temperature produce several gaseous species [1].

Key Gaseous Species from PDMAT

The table below summarizes the major gaseous species identified during the vaporization and thermal cracking of PDMAT:

Table 1: Gaseous Species from PDMAT Vaporization and Cracking

Species Chemical Formula Relative Stability & Notes
Ta[N(CH₃)₂]₅ Ta(NMe₂)₅ The intact PDMAT molecule [1].
Ta[N(CH₃)₂]₄ Ta(NMe₂)₄ The most stable and predominant gaseous species up to 400°C [1].
O-Ta[N(CH₃)₂]₄ O=Ta(NMe₂)₄ An oxygen-containing species, indicating susceptibility to oxygen incorporation [1].
Reaction Pathway

The overall ALD reaction aims to form TaN by removing the dimethylamide ligands. The reaction with ammonia is theorized to follow this pathway [1]:

  • Precursor Chemisorption: PDMAT molecules adsorb onto the substrate surface.
  • Ligand Exchange: Ammonia reacts with the surface-bound precursor, releasing dimethylamine (HN(CH₃)₂) as a gaseous byproduct.
  • Film Formation: The cycle is repeated to build the TaN film layer by layer.

It is important to note that the amine byproduct HN(CH₃)₂ is a transition species with a decomposition kinetics slower than one second, which can influence the process [1]. Furthermore, thermodynamic simulations are complicated because species like TaN₃C₆H₁₈ are involved but lack sufficient thermodynamic data for modeling [1].

Key Process Parameters and Optimization

Successful deposition of TaN films with desired properties requires careful control of several parameters. The following table synthesizes the key findings from the literature.

Table 2: Key ALD Process Parameters and Their Effects on TaN Film Properties

Parameter Typical/Recommended Value Influence on Film Properties & Process
Deposition Temperature ~250 °C Lower temperatures are necessary for compatibility with backend interconnect processing but may lead to higher impurity incorporation [1].
PDMAT Precursor Temperature Room temperature (solid) Controlling vaporization is critical. The precursor should be held at a stable temperature to ensure consistent vapor pressure [1].
Ammonia Flow Rate/Pulse Time To be optimized Sufficient NH₃ is required for complete ligand exchange. Inadequate pulses lead to high carbon content.
Purge Time To be optimized Critical for removing reaction byproducts and preventing parasitic CVD reactions, which cause non-uniform thickness [1].
Reactor Pressure ALD regime (e.g., 1-10 Torr) Must be maintained to ensure surface-saturated reactions.
Common Impurities Carbon (C), Oxygen (O) Result from incomplete ligand removal and precursor reactivity with trace H₂O/O₂. Impurities degrade the barrier performance of the TaN film [1].

Detailed Experimental Protocol

This protocol outlines a generalized procedure for depositing a TaN film on a silicon wafer substrate using PDMAT and NH₃ in a thermal ALD reactor.

Safety Precautions
  • PDMAT is extremely reactive upon contact with the atmosphere (air- and moisture-sensitive) [1]. All handling must be conducted under an inert atmosphere (e.g., in a glove box).
  • Ammonia (NH₃) is a toxic and corrosive gas. Ensure adequate ventilation and use a gas exhaust system.
  • Personal protective equipment (PPE) including safety glasses, gloves, and a lab coat is mandatory.
Precursor Loading and Reactor Setup
  • Precursor Canister Preparation: In an inert atmosphere glove box, load solid PDMAT into a sealed, temperature-controlled precursor canister (bubbler) [1] [2].
  • Reactor Assembly: Securely connect the precursor canister and the NH₃ gas line to the ALD reactor. The reactor design should minimize dead volumes and ensure uniform gas distribution over the substrate. (Note: Complex reactor geometries with inhomogeneous reagent distribution have been reported to lead to films of heterogeneous thickness [1]).
  • Substrate Loading: Load the substrate (e.g., a Si wafer) into the reactor chamber.
  • System Seal and Pump Down: Close the reactor and evacuate the chamber to the base pressure.
ALD Cycle Sequence

The following workflow diagram illustrates a single, complete ALD cycle for the PDMAT/NH₃ process. The cycle is repeated until the desired film thickness is achieved.

PDMAT_ALD_Cycle Start Start PDMAT_Pulse PDMAT_Pulse Start->PDMAT_Pulse Start Cycle Purge_1 Purge_1 PDMAT_Pulse->Purge_1 T₁ Pulse Time NH3_Pulse NH3_Pulse Purge_1->NH3_Pulse T₂ Purge Time Purge_2 Purge_2 NH3_Pulse->Purge_2 T₃ Pulse Time Cycle_Complete Cycle_Complete Purge_2->Cycle_Complete T₄ Purge Time Cycle_Complete->PDMAT_Pulse Repeat N times

Diagram Title: Single ALD Cycle for PDMAT and Ammonia

A typical ALD cycle consists of the following four steps, which should be repeated (N times) to achieve the target film thickness:

  • PDMAT Pulse (T₁): Introduce the PDMAT precursor vapor into the chamber by opening the precursor line valve. The pulse time (T₁) should be sufficiently long to achieve saturated surface reactions. Typical values range from 0.5 to 5 seconds.
  • Purge 1 (T₂): Evacuate the chamber and/or introduce an inert purge gas (e.g., N₂ or Ar) to remove all non-chemisorbed PDMAT molecules and gaseous reaction byproducts. The purge time (T₂) is critical to prevent CVD-like growth and ensure film conformity.
  • NH₃ Pulse (T₃): Introduce the ammonia reactant into the chamber. The pulse time (T₃) and NH₃ pressure must be sufficient to react with all the surface-bound dimethylamido ligands.
  • Purge 2 (T₄): Another purge step with inert gas to remove all the reaction byproducts, primarily dimethylamine (HN(CH₃)₂) and any unreacted NH₃.
Post-Process Procedures
  • Cool Down: After completing the desired number of cycles, allow the substrate to cool under an inert atmosphere.
  • Substrate Removal: Once at a safe temperature, vent the reactor with an inert gas and remove the substrate.
  • Film Characterization: The deposited TaN film should be characterized for:
    • Thickness and Uniformity: Ellipsometry or SEM.
    • Composition and Impurity Content: XPS (X-ray Photoelectron Spectroscopy) to measure Ta, N, C, and O levels.
    • Resistivity: Four-point probe measurement.
    • Crystallinity: XRD (X-ray Diffraction) - typically, films are amorphous or nanocrystalline.

Troubleshooting and Process Challenges

  • High Carbon/Oxygen Content: This is the primary challenge [1].
    • Potential Cause: Incomplete ligand exchange due to low deposition temperature, insufficient NH₃ pulse, or short purge times.
    • Solution: Optimize the NH₃ pulse time and flow rate. Consider increasing the deposition temperature within the process constraints. Ensure the precursor delivery system is free of leaks to prevent oxygen/water contamination.
  • Non-Uniform Film Thickness [1]:
    • Potential Cause: Poor reactor design leading to inhomogeneous reactant distribution, or insufficient purge times leading to parasitic CVD reactions.
    • Solution: Optimize purge times. Ensure reactor geometry and gas injection systems are designed for uniform precursor exposure. Computational fluid dynamics (CFD) simulations can be helpful.
  • Poor Growth Rate or No Growth:
    • Potential Cause: Precursor degradation, low precursor vapor pressure, or inactive substrate surface.
    • Solution: Verify the integrity and temperature of the PDMAT source. Ensure the substrate surface is clean and reactive (e.g., consider using a surface primer or a thin ALD-grown oxide layer).

Conclusion

The ALD of TaN using PDMAT and ammonia is a viable process for depositing copper diffusion barriers in advanced microelectronics. However, controlling film purity remains a significant challenge due to the complex decomposition chemistry of the PDMAT precursor. Success hinges on a meticulous optimization of the ALD cycle parameters—particularly pulse and purge times—and a robust, well-designed reactor system that ensures uniform gas distribution. The use of in-situ characterization tools, such as a mass spectrometer, can greatly enhance the understanding and control of the process by monitoring the reaction byproducts in real-time [1].

References

PDMAT thermal decomposition temperature

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • 1. What is the thermal decomposition temperature of PDMAT? PDMAT begins to undergo thermal decomposition at approximately 150 °C [1]. However, a rapid increase in growth rate, indicating significant thermal decomposition, is observed at temperatures above 300 °C [2]. The "ALD window" where growth is stable and self-limiting is typically found below this temperature.

  • 2. Why is controlling the deposition temperature crucial when using PDMAT? Operating within the correct temperature range is essential to ensure a self-limiting ALD process. If the temperature is too high (e.g., >300 °C), PDMAT will decompose thermally upon contact with the substrate. This leads to non-uniform, poor-quality films that are not conformal and may have high levels of carbon contamination [2] [1].

  • 3. What are the safe handling procedures for PDMAT? PDMAT is highly reactive to air and moisture. It must be stored and handled in an inert atmosphere (e.g., in a glovebox). It is classified as a water-reactive, flammable solid and can cause severe skin burns and eye damage. Always consult the relevant Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) [3].

Troubleshooting Guide

Issue Possible Cause Solution
High growth rate & non-uniform films Chamber temperature too high, causing precursor decomposition [2]. Lower the deposition temperature to within the ALD window (e.g., 200-300 °C). Ensure chamber walls and lines are at correct, stable temperatures.
High carbon/oxygen contamination in film Thermal decomposition prevents complete ligand removal [2]. Optimize co-reactant pulse sequence and duration. Ensure the temperature is low enough to prevent decomposition but high enough for efficient surface reactions.
Low growth rate or no film growth Temperature too low for surface reactions with the co-reactant [2]. Increase the substrate temperature to facilitate the surface exchange reaction. Check precursor vaporization temperature and delivery lines for blockages or cold spots.
Precursor degradation in canister Exposure to air/moisture or excessively high vaporizer temperature [3] [1]. Ensure the precursor delivery system is leak-tight. Lower the vaporizer temperature to the minimum required for sufficient vapor pressure.

Experimental Protocol: Establishing the ALD Window for PDMAT

This protocol helps you determine the optimal temperature range for your PDMAT-based ALD process.

  • Substrate Preparation: Clean substrates (e.g., silicon wafers) and load them into the ALD reactor under an inert environment if possible.
  • System Setup: Ensure the precursor bubbler is held at a stable temperature (e.g., 70-90 °C) to provide adequate vapor pressure. Set the delivery lines to a higher temperature to prevent condensation.
  • Temperature Series: Run a series of depositions using identical pulse and purge times (e.g., PDMAT: 6s, Purge: 10s, Co-reactant: 3s, Purge: 10s) for a fixed number of cycles (e.g., 600 cycles). Vary the substrate temperature between 200 °C and 375 °C in 25 °C increments [2].
  • Data Collection & Analysis:
    • Use an in-situ quartz crystal microbalance (QCM) to monitor the growth per cycle (GPC) in real-time [2].
    • Ex-situ, measure the film thickness via ellipsometry or X-ray reflectivity (XRR) and calculate the GPC.
    • Plot the GPC versus substrate temperature.
  • Identification of ALD Window: The "ALD window" is the temperature region where the GPC remains constant. A sharp increase in GPC indicates the onset of thermal decomposition [2].

PDMAT Thermal Decomposition Data

The table below summarizes key data from the search results on PDMAT behavior at different temperatures.

Parameter Value Significance / Observation Source
Onset of Decomposition ~150 °C Initial identification of gaseous decomposition products via mass spectrometry. [1]
Significant Decomposition >300 °C Rapid increase in growth rate, indicating loss of self-limiting ALD behavior. [2]
Growth Rate at 375 °C ~0.7 Å/cycle High growth rate attributed to thermal decomposition. [2]
Growth Rate at 300 °C ~0.6 Å/cycle Stable growth rate with ammonia co-reactant, indicative of ALD regime. [2]

PDMAT ALD Workflow and Decomposition Management

The diagram below illustrates the decision-making workflow for managing PDMAT temperature to achieve a successful ALD process.

PDMAT_Workflow node_start Start PDMAT ALD Process node_temp Substrate Temperature > 300 °C ? node_start->node_temp node_decomp Thermal Decomposition Occurs node_temp->node_decomp Yes node_good Self-Limiting ALD Growth Achieved node_temp->node_good No node_check Film Conformal & Low Impurity? node_decomp->node_check node_good->node_check node_fail Process Failed Non-uniform, contaminated film node_check->node_fail No node_success Process Successful High-quality TaN/Ta₃N₅ film node_check->node_success Yes node_adjust Adjust Temperature & Parameters node_fail->node_adjust Troubleshoot node_adjust->node_temp Re-test

PDMAT ALD Process and Temperature Control

References

reducing carbon contamination PDMAT ALD

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary sources of carbon contamination in PDMAT-based TaN ALD? Carbon incorporation primarily stems from the incomplete elimination of the organic ligands (dimethylamide, -N(CH₃)₂) from the PDMAT precursor during its surface reaction with the co-reagent, ammonia (NH₃). The desired reaction would cleanly yield TaN, but in reality, the methyl groups can be incorporated into the film. Furthermore, the precursor itself can contribute, as spectrometric studies show that the gaseous species during vaporization include not only the parent Ta[N(CH₃)₂]₅ molecule but also a more stable decomposition product, Ta[N(CH₃)₂]₄ [1].

  • Q2: How does precursor thermal stability affect carbon contamination? The PDMAT precursor is thermally unstable. When heated for vaporization, it decomposes even before reaching the substrate. The most stable gaseous species formed is Ta[N(CH₃)₂]₄. This pre-cracking leads to a different, less ideal reaction pathway at the substrate surface, complicating the growth of pure TaN and promoting the incorporation of carbon and oxygen impurities [1].

  • Q3: What is the role of the ALD reactor geometry in film quality? Reactor design is critical. One study used a prototype reactor with a "virtual valve" and found that its geometry led to an inhomogeneous distribution of reagents across the substrate surface. This resulted in thin films with heterogeneous thickness and, by extension, likely non-uniform impurity distribution and poor conformality, which is a key advantage of ALD. Optimizing reactor geometry and reagent injection is essential for consistent, high-quality films [1].

Troubleshooting Guide

Problem Area Specific Issue Recommended Action
Precursor & Pulsing High carbon levels in deposited film. Optimize precursor pulse and purge times. Ensure complete surface reaction and byproduct removal. Investigate alternative precursors [1].
Reaction Parameters Incomplete ligand exchange with NH₃. Increase substrate temperature within the ALD window to enhance reaction kinetics. Optimize the NH₃ pulse duration and pressure [1].
Reactor Conditions Non-uniform film thickness and composition. Verify reactor geometry and reagent flow distribution. Check for stagnant zones and improve precursor injection system design [1].
System Contamination Oxygen impurities alongside carbon. Check system for leaks and ensure robust sealing. Use high-purity carrier gases. Ensure thorough reactor and bubbler cleaning [1].

Experimental Protocol: Analyzing PDMAT Vaporization

This protocol is based on the use of a sealed effusive reactor coupled with a mass spectrometer to study the precursor's behavior in the gas phase [1].

  • Preparation: Load the solid PDMAT precursor into an effusion cell within a controlled atmosphere glove box to prevent degradation by air and moisture.
  • Assembly and Evacuation: Seal the effusion cell, assemble the reactor, and evacuate it to a high vacuum.
  • Remote Opening: Open the effusion cell remotely to introduce precursor vapors into the system.
  • Temperature Ramp: Gradually increase the temperature of the evaporation cell.
  • Mass Spectrometry: Use the mass spectrometer to analyze the gaseous species evolved at different temperatures. Key species to monitor include Ta[N(CH₃)₂]₅, Ta[N(CH₃)₂]₄, and O-Ta[N(CH₃)₂]₄.
  • Data Analysis: Identify the dominant stable species and decomposition byproducts (like HN(CH₃)₂) to understand the precursor's thermal breakdown.

Process Optimization Workflow

The following diagram outlines a logical workflow for diagnosing and addressing high carbon contamination in PDMAT ALD processes, based on the identified key issues.

CarbonContaminationWorkflow Start High Carbon Contamination PrecursorCheck Check Precursor Stability and Pulsing Start->PrecursorCheck ParamCheck Optimize Reaction Parameters (Temp, NH3 pulse/pressure) Start->ParamCheck ReactorCheck Verify Reactor Geometry and Flow Uniformity Start->ReactorCheck SystemCheck Check for System Contamination/Leaks Start->SystemCheck PrecursorResult Stable Ta[N(CH3)2]4 species formed; Incomplete reactions PrecursorCheck->PrecursorResult ParamResult Incomplete ligand removal by NH3 ParamCheck->ParamResult ReactorResult Poor precursor distribution leads to non-uniform films ReactorCheck->ReactorResult SystemResult Oxygen incorporation and side reactions SystemCheck->SystemResult Action1 Review pulse/purge times and precursor quality PrecursorResult->Action1 Action2 Increase temperature and optimize NH3 flow ParamResult->Action2 Action3 Redesign inlet system for better distribution ReactorResult->Action3 Action4 Conduct leak check and use high-purity gases SystemResult->Action4

PDMAT Decomposition and Reaction Pathways

This diagram illustrates the key gaseous species and reaction pathways involved in the thermal decomposition of the PDMAT precursor, which is central to understanding carbon contamination sources.

PDMATDecomposition SolidPDMAT Solid PDMAT Ta[N(CH3)2]5 GasSpecies Gaseous Species Mixture SolidPDMAT->GasSpecies G1 Ta[N(CH3)2]5 GasSpecies->G1 G2 Ta[N(CH3)2]4 (Most Stable) GasSpecies->G2 G3 O-Ta[N(CH3)2]4 (Impurity) GasSpecies->G3 ThermalCracker Thermal Cracking (~400°C) G2->ThermalCracker heating StableSpecies Ta[N(CH3)2]4 (Dominant) ThermalCracker->StableSpecies Byproduct HN(CH3)2 (Dimethylamine) ThermalCracker->Byproduct Deposit Solid Deposit (Ta, N, C, O mixture) StableSpecies->Deposit leads to

References

PDMAT and ALD TaN: A Technical Primer

Author: Smolecule Technical Support Team. Date: February 2026

What is PDMAT and why is it used? PDMAT, or Pentakis(dimethylamido)tantalum, is a metal-organic precursor used in ALD to deposit tantalum nitride (TaN) films. These films serve as critical copper diffusion barriers in sub-22nm semiconductor interconnect structures. ALD is preferred over physical vapor deposition (PVD) at these scales due to its superior conformality in high-aspect-ratio structures [1].

Core Challenge in PDMAT Delivery PDMAT is a solid at room temperature with a low vapor pressure (e.g., ~6.7 Pa at 55°C), making consistent vapor delivery into the ALD reactor a primary challenge [2]. In a standard vapor-draw ampoule, the carrier gas flows over the solid precursor, and the delivery rate is limited by the sublimation and transport dynamics within the ampoule [2]. Optimizing the pulse time involves finding a duration long enough to saturate the reaction chamber but short enough to maintain efficiency and prevent unwanted CVD-like reactions.


Optimization and Troubleshooting Guide

FAQ 1: How do I optimize the PDMAT pulse time?

Optimization requires balancing ampoule conditions, reactor design, and process parameters. The goal is a saturated, self-limiting ALD growth.

Optimization Factor Goal & Mechanism Practical Recommendations
Ampoule Temperature Increase precursor vapor pressure for higher delivery rate [2]. Increase temperature to enhance sublimation (e.g., 55-78°C range noted in studies [2]). Avoid temperatures that cause thermal decomposition.
Carrier Gas Flow Efficiently transport vapor from ampoule to substrate without diluting it excessively [2]. Higher flows may not increase delivery due to saturation limits and cooling effects [2]. Find a flow rate that ensures consistent delivery.
Pulse Time Expose substrate to sufficient precursor to complete a self-limiting surface reaction. Start with a long pulse time (e.g., several seconds), then reduce until growth per cycle (GPC) drops, indicating undersaturation.
Reactor Pressure Ensure sufficient precursor molecule residence time on substrate surface. Adjust reactor pressure; higher pressure can increase precursor concentration and surface interaction time.
Precursor Form Use microcrystalline solid form for cleaner vaporization with fewer particulates [1]. Source high-purity, microcrystalline PDMAT to improve vapor phase consistency and reduce particle entrainment [1].
FAQ 2: What are common issues and their solutions?
Problem & Symptoms Potential Root Cause Diagnostic & Troubleshooting Steps

| Low Growth Per Cycle (GPC)

  • Inconsistent film thickness | - PDMAT pulse time too short.
  • Ampoule temperature too low.
  • Carrier gas flow rate too high. | Systematically increase PDMAT pulse time and check for GPC saturation. Verify ampoule temperature and experiment with reducing carrier gas flow. | | Long Pump-Down / Purge Times
  • Long cycle times
  • Possible CVD-like growth | - Excessive PDMAT pulse time.
  • Inefficient reactor purge. | Reduce PDMAT pulse time to the minimum required for saturation. Optimize purge gas flow rate and duration. | | High Particle Count in Film | - Particulate entrainment from precursor.
  • Decomposition in ampoule or lines. | Ensure PDMAT is a microcrystalline solid, not a fine powder [1]. Check that ampoule and gas line temperatures are set correctly to prevent condensation. | | High Film Resistivity or Poor Barrier Performance | - Oxygen contamination in precursor or film.
  • High chloride impurities. | Verify ultra-high purity PDMAT (Cl < 10 ppm, low oxygen) [1]. Ensure integrity of gas lines and reactor for air/moisture leaks. |
Experimental Protocol: Determining Saturation Curves

A key experiment for optimization is determining the PDMAT saturation curve.

  • Fixed Conditions: Set and stabilize key parameters: ampoule temperature (e.g., 60°C), carrier gas flow, co-reactant pulse and purge times, reactor temperature, and pressure.
  • Vary PDMAT Pulse: Run multiple ALD cycles, systematically increasing the PDMAT pulse time (e.g., 0.5 s, 1.0 s, 2.0 s, 5.0 s) while keeping all other variables constant.
  • Measure and Plot: For each pulse time, measure the film thickness and calculate the Growth Per Cycle (GPC).
  • Analyze: Plot GPC vs. PDMAT pulse time. The point where the GPC plateaus is the minimum saturation pulse time. The optimal pulse time for your process is just within this plateau region.

The workflow for this experimental approach is summarized below:

start Start Saturation Experiment fix Fix Process Conditions: - Ampoule Temp - Reactor Temp - Gas Flow start->fix vary Systematically Vary PDMAT Pulse Time fix->vary measure Run ALD Cycles & Measure Film Thickness vary->measure calculate Calculate Growth Per Cycle (GPC) measure->calculate analyze Plot GPC vs. Pulse Time Identify Saturation Plateau calculate->analyze optimize Set Optimal Pulse Time (Within Saturation Plateau) analyze->optimize


Essential Background for Troubleshooting

Precursor Purity is Critical

  • PDMAT is extremely sensitive to oxygen and moisture, forming tantalum oxo-amide compounds that are difficult to remove and degrade film quality [1].
  • Using ultra-high purity PDMAT (>99.99995%) with chloride impurities below 10 ppm is essential for producing low-resistivity TaN barriers that do not corrode copper interconnects [1].

Understanding the Ampoule "Black Box"

  • The delivery of PDMAT from a vapor-draw ampoule is complex. Computational models show it involves laminar carrier gas flow, diffusion of PDMAT vapor, and sublimation dynamics [2]. This is why simple increases in carrier gas flow do not always lead to higher precursor delivery.

Consider Plasma Assistance

  • Plasma-Enhanced ALD (PE-ALD) using PDMAT and a hydrogen/ammonia plasma can deposit high-quality TaN films at lower temperatures (e.g., 275°C) and achieve higher film density compared to thermal ALD [1].

References

preventing PDMAT precursor decomposition

Author: Smolecule Technical Support Team. Date: February 2026

PDMAT Precursor: Troubleshooting Guide

This guide helps you identify and resolve common issues related to PDMAT decomposition during Atomic Layer Deposition (ALD) processes.

Symptom Possible Cause Solution Prevention
Increased particle generation/clogging Thermal decomposition of PDMAT in the delivery line or canister [1]. Inspect and clean the gas delivery lines; replace the PDMAT source canister if necessary [1]. Maintain vessel and delivery line temperatures at or below 300°C; avoid idle periods at high temperatures [1].
Decreased growth rate per cycle Low precursor mass per injection due to sub-optimal delivery parameters [2]. Optimize injection time, carrier gas flow rate, and vessel pressure to improve source efficiency [2]. Use shorter injection times (e.g., 1s), moderate carrier gas flow rates, and avoid low pressures [2].
High carbon/oxygen contamination in film Incomplete ligand exchange or decomposition by-products incorporating into the film [1]. Optimize co-reactant pulse duration and temperature; consider using a more reactive co-reactant like Monomethylhydrazine (MMH) [1]. Ensure process temperature is within the ideal window (e.g., 200-300°C) for clean ligand exchange with ammonia [1].
Inconsistent film resistivity Uncontrolled stoichiometry shifts between conductive TaN and insulating Ta₃N₅ due to process drift [1]. Characterize film composition and finely readjust the co-reactant type (NH₃ vs. MMH) and deposition temperature [1]. Precisely control and stabilize the deposition temperature and co-reactant pulse parameters [1].
Dimethylamine (DMA) detection in reactor Active thermal decomposition of PDMAT [2]. Immediately lower the system temperature and check for any localized hot spots beyond the setpoint [2]. Implement in-situ gas monitoring (e.g., NDIR) to detect decomposition products early [2].

Frequently Asked Questions (FAQs)

Q1: What is the maximum safe operating temperature for PDMAT to prevent thermal decomposition? The thermal decomposition of PDMAT becomes significant at temperatures above 300°C [1]. For stable, long-term operation, it is recommended to maintain your source canister and gas delivery lines at or below this temperature. At 375°C, substantial thermal decomposition occurs, leading to a rapid increase in growth rate even without a co-reactant [1].

Q2: How do carrier gas flow rate and injection time affect PDMAT delivery efficiency? The efficiency of PDMAT delivery is highly dependent on these parameters. For a series of injections, the source efficiency is highest for the first injection after a long idle period but drops to a stable value for subsequent injections [2]. This stable efficiency decreases with longer injection times (>1s), lower system pressure, and higher carrier gas flow rates [2]. Optimizing these parameters is crucial for consistent precursor dosing.

Q3: What is the difference between using ammonia and monomethylhydrazine as a co-reactant? The choice of co-reactant directly determines the stoichiometry and electrical properties of the resulting film.

  • Ammonia (NH₃): Can produce conductive cubic TaN with resistivities as low as 70 mΩ·cm at 300°C [1].
  • Monomethylhydrazine (MMH): Under similar conditions, produces semi-insulating Ta₃N₅ [1].

Q4: What are the primary by-products of PDMAT decomposition, and how can I monitor them? The primary decomposition product of PDMAT is dimethylamine (DMA) [2]. You can monitor its presence using a non-dispersive infrared (NDIR) gas analyzer, which allows for real-time detection and quantification of DMA partial pressure in the gas stream, serving as an early warning for decomposition [2].

Experimental Protocols for Handling PDMAT

Here are detailed methodologies for key procedures to ensure stable PDMAT delivery and high-quality film deposition.

Protocol 1: Stable PDMAT Vessel Operation

This protocol ensures consistent PDMAT vapor draw while minimizing precursor decomposition [2].

  • Temperature Stabilization: Set the precursor canister and all associated delivery line temperatures to a recommended 275°C. Do not exceed 300°C.
  • Initial Purging: After a prolonged idle period (e.g., several hours), initiate a carrier gas purge through the canister for a duration sufficient to saturate the headspace (e.g., 10-15 minutes).
  • Injection Parameter Setup: Configure the injection valve with a pulse duration of 1 second. Avoid longer injection times as they reduce source efficiency.
  • Pressure and Flow Regulation: Maintain a moderate carrier gas flow rate and system pressure. Avoid very high flow rates and low pressures, as they lead to inefficient vaporization and wasted precursor.
  • Conditioning Injections: Be aware that the first injection after a long idle time will have higher efficiency. Allow for several "conditioning" injections until the delivered mass per injection stabilizes before starting critical processes.
Protocol 2: Thermal ALD of TaN with PDMAT and Ammonia

This protocol outlines the steps for depositing conductive TaN films [1].

  • Substrate Preparation: Use a p-type Si(100) substrate with a native SiO₂ layer. Clean substrates appropriately (e.g., for glass, ultrasonic cleaning in de-ionized water and isopropyl alcohol).
  • Reactor Setup: Stabilize the ALD reactor chamber wall temperature to 100°C to prevent precursor condensation.
  • Temperature Setting: Set the substrate heater to the target deposition temperature, ideally 300°C.
  • Cycle Programming: Implement the following cycle sequence for several hundred cycles:
    • PDMAT Pulse: 6 seconds.
    • Purge Pulse: Use an inert gas like argon to purge excess precursor and by-products.
    • Ammonia Pulse: 3 seconds.
    • Purge Pulse: Another argon purge to clear the reactor.
  • Film Characterization: Analyze the resulting film using techniques like X-ray diffraction (XRD) to confirm cubic TaN structure and a four-point probe to measure resistivity (target ~70 mΩ·cm).

PDMAT Process Optimization Data

The tables below summarize key quantitative data from research for optimizing your PDMAT-based processes.

Table 1: PDMAT Source Efficiency vs. Process Parameters [2] This data helps in configuring the precursor delivery system for efficient and consistent vapor draw.

Parameter Change Effect on Source Efficiency Effect on Mass per Injection
Injection Time Increase to >1s Decreases Increases, but less than expected
System Pressure Decrease Decreases Increases, but less than expected
Carrier Gas Flow Increase Decreases Increases, but less than expected
Temperature Vary (200-300°C) Weak dependence Weak dependence
Vessel Idle Duration Vary (4s-16s) Moderate dependence Moderate dependence

Table 2: ALD Growth Characteristics with PDMAT and Co-reactants [1] This data assists in selecting the right co-reactant and temperature for desired film properties.

Co-reactant Deposition Temperature Growth Rate (Å/cycle) Film Phase Resistivity
Ammonia (NH₃) 300°C 0.6 Cubic TaN ~70 mΩ·cm
Monomethylhydrazine (MMH) 300°C 0.4 Ta₃N₅ >6 Ω·cm
None (Thermal) 375°C 0.7 N/A (Decomposition) N/A

Process Optimization Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving PDMAT decomposition issues, integrating the information from the troubleshooting guide and FAQs.

Start Start: Suspected Decomposition T1 Check Operating Temperature Start->T1 S1 Temp > 300°C? T1->S1 T2 Inspect Delivery Parameters S2 Source Efficiency Low? T2->S2 Yes T3 Monitor for DMA By-product S3 DMA Detected? T3->S3 Yes T4 Analyze Film Stoichiometry S4 Film Resistivity High? T4->S4 Yes S1->T2 No A1 Lower Temp to ≤ 300°C S1->A1 Yes S2->T3 No A2 Optimize Injection Time & Carrier Gas Flow S2->A2 Yes S3->T4 No A3 Confirm Decomposition. Check for Hot Spots. S3->A3 Yes A4 Adjust Co-reactant (Type/Dose) S4->A4 Yes Goal Stable PDMAT Delivery & Desired Film Properties S4->Goal No A1->Goal A2->Goal A3->Goal A4->Goal

References

Troubleshooting Guide: High Resistivity in ALD TaN Films Using PDMAT

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Possible Cause Evidence/Symptom Solution
Precursor Purity High chloride (Cl), lithium (Li), or oxo-tantalum impurities in PDMAT [1]. High as-deposited film resistivity; oxygen detected in film (via AES, SIMS) [1]. Source ultra-high purity (UHP) PDMAT with >99.99995% purity, Cl <10 ppm, and low oxygen content [1].
Precursor Handling Exposure to air, moisture, or trace oxygen during delivery [1]. Inconsistent film resistivity between runs; particulate formation. Ensure leak-tight precursor delivery system; maintain strict inert gas atmosphere; use heated lines to prevent condensation [1].
Deposition Process Use of ammonia (NH₃) as a reactant in thermal ALD [1]. Higher carbon/oxygen incorporation, leading to higher resistivity films. Switch to plasma-enhanced ALD (PEALD) using a mixed H₂/NH₃ plasma, which produces denser, lower-resistivity films [1].
Film Composition & Phase Formation of non-metallic, highly resistive Ta-O bonds and non-cubic TaN phases [2] [1]. Resistivity on the order of ~2000 μΩ·cm; "Ta-O" bonds act as capacitors, not conductors [1]. Optimize deposition parameters (temp, plasma power) to favor the formation of Ta-rich, conductive phases and minimize oxygen inclusion [2] [1].

Frequently Asked Questions (FAQs)

  • Q: Why is the resistivity of my ALD-TaN film so high (e.g., ~2000 μΩ·cm) compared to PVD-TaN (~250 μΩ·cm)?

    • A: The high resistivity is primarily due to two factors: 1) Oxygen Contamination: The PDMAT precursor is extremely sensitive to oxygen and moisture, leading to the incorporation of non-conductive Ta-O bonds in the film [1]. 2) Film Density: Thermal ALD TaN films using PDMAT are typically less dense than PVD TaN films. Lower density often correlates with higher resistivity [1]. Using Plasma-Enhanced ALD (PEALD) can increase film density and reduce resistivity [1].
  • Q: What is the relationship between nitrogen content and the resistivity of TaN films?

    • A: Research on sputtered TaN films shows a clear trend: a lower Ta:N atomic ratio (i.e., more nitrogen) leads to higher electrical resistivity [2]. This demonstrates that film composition and phase are critical factors in determining resistivity, and controlling the nitrogen incorporation during deposition is essential for achieving low resistivity.
  • Q: How can I verify if oxygen contamination is the cause of my high-resistivity films?

    • A: You can use several analytical techniques to detect oxygen in your films:
      • X-ray Photoelectron Spectroscopy (XPS): Can detect non-adsorbed oxygen and identify the formation of specific compounds like TaON on the film surface [2].
      • Auger Electron Spectroscopy (AES) & Secondary Ion Mass Spectrometry (SIMS): These are highly sensitive techniques for measuring trace levels of oxygen and other impurities within the bulk of the film [1].

Experimental Protocol: Optimizing for Low-Resistivity TaN

Here is a workflow outlining the critical steps for depositing low-resistivity TaN using PDMAT, focusing on contamination control.

cluster_prep Pre-Deposition: Precursor & System Setup cluster_dep Deposition: Process Optimization cluster_post Post-Deposition: Analysis & Validation Start Start: Goal - Low Resistivity TaN P1 Source UHP PDMAT (Cl < 10 ppm, Low O₂) Start->P1 P2 Ensure Leak-Tight Gas Delivery System P1->P2 P3 Maintain Strict Inert Atmosphere (N₂, Ar) P2->P3 D1 Choose Plasma-Enhanced ALD (PEALD) over Thermal ALD with NH₃ P3->D1 D2 Optimize Parameters: Temperature, Plasma Power, Pulse Times D1->D2 A1 Measure Film Resistivity (e.g., 4-point probe) D2->A1 A2 Analyze Film Composition & Oxygen Content (XPS, AES, SIMS) A1->A2 End End: Successful Low-R Film A2->End Iterate if needed

Key Experimental Notes:

  • Precursor Selection: The foundation of success is using Ultra High Purity (UHP) PDMAT. Specify to your supplier that the precursor must have chloride content below 10 ppm and extremely low oxygen content [1].
  • System Integrity: Before deposition, perform a thorough leak check of the entire precursor delivery system. Even a small leak can introduce enough oxygen and moisture to ruin the film's resistivity [1].
  • Process Tuning: While the provided search results strongly recommend PEALD for better film properties [1], the optimal parameters (temperature, plasma power, etc.) are highly system-specific. Use a design-of-experiments (DoE) approach to find the best settings for your tool.
  • Validation: Always correlate your electrical measurements with compositional analysis. If the resistivity is high, XPS or AES data will likely show a high oxygen concentration, confirming the root cause [2] [1].

References

A Framework for ALD Growth Rate Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines a methodology for investigating and optimizing ALD process parameters, based on a statistical Design of Experiments (DOE) approach used for other metal oxide ALD processes [1].

Investigation Aspect Typical Approach & Rationale
Key Parameters Deposition temperature, precursor/reactant pulsing time, purging time, inert gas flow rate [1].
Optimal Strategy Using Design of Experiments (DOE) rather than one-factor-at-a-time (OFAT) [1].
DOE Advantage Identifies interaction effects between parameters; more efficient and effective for complex processes [1].
Experimental Design A two-level full factorial design is ideal for a detailed analysis of a small number (2-4) of factors [1].
Data Analysis Statistical analysis (e.g., ANOVA) to confirm the significance of each factor and their interactions [1].

Troubleshooting Common ALD Growth Rate Issues

The following table translates common ALD problems into potential causes and investigative actions, inferred from general ALD principles and studies on similar materials [1] [2] [3].

Problem Phenomenon Potential Causes & Diagnostic Tips Investigation Method

| Low Growth Rate | • Temperature too low/High: Incomplete surface reactions or precursor desorption. Check process window [1]. • Short Pulse Time: Precursor dosage insufficient for surface saturation. Perform saturation curve study [1] [2]. • Overly Long Purge: Possible loss of chemisorbed precursor layer (particularly for high-vapor-pressure precursors) [2]. | Test a wider temperature range. Conduct a pulse time saturation study. | | Non-uniform / Non-conformal Film | • Short Purge Time: Incomplete removal of by-products/gas-phase precursors, leading to CVD-like parasitic reactions [1]. • Insufficient Gas Flow: Poor precursor transport/reactant distribution across substrate. | Perform a purge time saturation study. Visual inspection (SEM/TEM) for step coverage. | | Poor Film Quality (High Impurities, Poor Crystallinity) | • Low Temperature: Incomplete ligand exchange, leading to high carbon/impurity content [3]. • Precursor Decomposition: Temperature exceeding precursor stability window. • Reactive Plasma Damage: (For PE-ALD) Energetic ion bombardment damaging film [3]. | XPS analysis for composition. XRD for crystallinity. Adjust plasma power/pressure [3]. |

Experimental Protocol: A DOE-Based Optimization Workflow

For a systematic investigation, you can adapt the following protocol, which is modeled after a published Al₂O₃ ALD study [1].

  • Step 1: Define Factors and Levels - Select key parameters (e.g., Deposition Temperature, Pulsing Time, Purging Time) and define a high/low value for each based on known precursor characteristics.
  • Step 2: Design the Experiment - Use a full factorial design to test all possible parameter combinations. Including 2 replicates per run (32 experiments for 4 factors) allows for error estimation [1].
  • Step 3: Execute Experiments - Deposit thin films using the parameter matrix. Randomize the run order to avoid systematic bias [1].
  • Step 4: Characterize and Analyze - Measure Growth Per Cycle (GPC) for each film. Use statistical software to perform ANOVA and identify significant main effects and interaction effects [1].

The workflow for this systematic optimization is summarized in the diagram below:

Start Define ALD Parameters & Ranges A Design Full Factorial Experiment Matrix Start->A B Execute Runs in Randomized Order A->B C Measure Film Growth Per Cycle (GPC) B->C D Statistical Analysis (ANOVA) C->D E Identify Significant Factors & Interactions D->E F Establish Optimal Process Window E->F

Key Takeaways for Your Technical Center

To effectively support researchers, emphasize these core principles:

  • Move Beyond OFAT: Strongly advocate for the use of statistical DOE. It is a more efficient and powerful method for understanding complex parameter interactions in ALD processes [1].
  • Interactions Matter: The effect of one parameter (e.g., purging time) often depends on the level of another (e.g., deposition temperature). Only DOE can reliably reveal these interactions [1].
  • Characterization is Key: Correlate process parameters not just with growth rate, but also with critical film properties such as crystallinity (XRD), composition (XPS/RBS), and conformality (SEM/TEM) [3] [4].

References

PDMAT storage handling guidelines

Author: Smolecule Technical Support Team. Date: February 2026

PDMAT Properties and Hazards

PDMAT is an organotantalum compound widely used in semiconductor manufacturing. Due to its reactivity, understanding its properties is the first step to ensuring safety.

  • Chemical Profile: Pentakis(dimethylamino)tantalum(V) (CAS 19824-59-0), with the formula C₁₀H₃₀N₅Ta and a molecular weight of 401.33 g/mol [1].
  • Physical Form: Typically a light yellow to orange powder with a purity of 99% [1].
  • Reactivity: The compound is highly sensitive to both air and moisture [1]. It reacts violently with water and can ignite upon contact with air.

The table below summarizes its key hazard classifications.

Hazard Aspect Classification / Information
Hazard Statements H228 (flammable solid), H260 (water-reactive), H314 (causes severe skin burns), H318 (causes serious eye damage) [1]
Transport Class 4.3 (4.1) - Water-reactive solid, flammable [1]
Packing Group I (high danger) [1]
UN Number 3132 [1]

Storage Guidelines

Proper storage is critical to prevent decomposition and ensure safety.

  • Environment: Must be stored in an inert, dry atmosphere, such as within a glove box or under a vacuum [1] [2].
  • Containers: Use airtight containers sealed under an inert gas (e.g., argon). Glass ampules, bottles, or metal bubblers are suitable for packaging [1].
  • Location: Store in a cool, dry, and well-ventilated area, away from any potential sources of water or moisture.

Safe Handling Procedures

Always follow these procedures to minimize risk when working with PDMAT.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
  • Atmosphere: Handle the chemical exclusively in an inert atmosphere, such as inside a glove box or using a Schlenk line technique [1].
  • Preventing Exposure: Avoid breathing any dust or vapor. Use local exhaust ventilation and do not eat, drink, or smoke in areas where the chemical is handled.

First Aid Measures

In case of accidental exposure, take the following first aid measures and seek immediate medical attention.

Type of Exposure Immediate Action
Skin Contact Wash off with plenty of water. Get medical help [1].
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician [1].
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician [1].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately [1].

Troubleshooting FAQs

Q: What should I do if my PDMAT powder changes color or appears clumped? A: A change in physical appearance, such as darkening or clumping, strongly indicates that the material has been exposed to air or moisture and may have decomposed. Do not use it. This material should be considered compromised and disposed of properly.

Q: What is the safest way to package and ship PDMAT? A: PDMAT must be packaged as a Water-reactive solid, flammable, n.o.s. (UN 3132, Packing Group I) [1]. Use approved, sealed containers like glass ampules or metal bubblers, which are then placed in outer packaging with sufficient cushioning and desiccant.

Q: Can PDMAT be used in Chemical Vapor Deposition (CVD) systems without special precautions? A: No. Special precautions are essential. The precursor delivery system must be meticulously designed to be air- and moisture-tight. Using a heated canister with baffles can help ensure consistent sublimation and prevent premature decomposition or particle formation that could clog lines [2].

Experimental Workflow for Safe Handling

The diagram below outlines the core workflow for safely storing and handling PDMAT, emphasizing the critical control points to prevent exposure to air and moisture.

Start Start PDMAT Handling CheckEnv Confirm Inert Atmosphere (O2/H2O levels < 1 ppm) Start->CheckEnv PPE Don Appropriate PPE: Gloves, Safety Glasses, Lab Coat CheckEnv->PPE Environment OK Retrieve Retrieve PDMAT Container from Inert Storage PPE->Retrieve Procedure Perform Experimental Procedure (e.g., load into CVD bubbler) Retrieve->Procedure Reseal Reseal Container in Inert Atmosphere Procedure->Reseal Restore Return to Inert Storage Reseal->Restore

References

The Critical Role of Oxygen Control in Research

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study in iScience provides crucial evidence for why controlling oxygen tension is vital for experimental validity, especially in cancer research. The findings are highly relevant for any research involving oxygen-sensitive processes like working with PDMAT films [1].

The researchers developed a system to collect, process, and evaluate cells under physioxia (3-5% O₂) while preventing any exposure to ambient air (~21% O₂). They compared signaling pathways and drug responses under these two conditions [1].

The table below summarizes the key differences observed:

Experimental Condition Key Signaling Pathway Activated Response to Targeted Therapies (e.g., EGFR/PI3Kα inhibitors) Cellular Phenotype
Physioxia (3-5% O₂) PDGFRβ driving AKT & ERK activation [1] Reduced sensitivity / More resistant [1] Maintained epithelial-mesenchymal hybrid cells with potential cancer stem cell properties [1]
Ambient Air (~21% O₂) EGFR/HER2 signaling more active [1] More sensitive [1] Altered cell biology compared to in vivo state [1]

The core finding is that cells handled under physioxia exhibited a different biological state—including different active signaling pathways and drug sensitivities—compared to those exposed to ambient air. This demonstrates that exposure to even brief periods of ambient oxygen can fundamentally alter experimental outcomes [1].

Suggested Experimental Protocol for Oxygen-Sensitive Work

Based on the principles from the study, here is a detailed methodology for handling oxygen-sensitive materials. This workflow can serve as a guide for your researchers.

cluster_1 Physioxic Processing Phase cluster_2 Strict Avoidance of Ambient Air cluster_3 Controlled Culture & Analysis A Harvest Material B Macerate Tissue (<1mm fragments) A->B C Process at 3% O₂ B->C D NO Ambient Air Exposure C->D E Culture at 5% O₂ D->E F Evaluate Kinome & Proteome E->F

Key Considerations for the Workflow:

  • Objective: To maintain a physioxic environment from sample collection through analysis to prevent oxygen exposure from altering the material's native state [1].
  • Critical Step: The entire collection and initial processing must occur in a controlled oxygen chamber (e.g., at 3% O₂). The transition to culture must be seamless, with no exposure to ambient air [1].
  • Outcome: This protocol helps preserve in vivo-like biological characteristics, leading to more reliable and translatable data on signaling pathways and drug responses [1].

FAQs and Troubleshooting Guides

While specific FAQs for PDMAT films are unavailable in the search results, here are critical questions inspired by the general principles of oxygen control.

Q1: Why might our experimental results with PDMAT films be inconsistent or difficult to reproduce?

  • A: A leading cause could be uncontrolled variable of oxygen tension. As the cited study shows, exposure to ambient air (21% O₂) can significantly alter fundamental cellular processes like kinase signaling and receptor activity compared to more physiological levels (0.5-5% O₂). Ensuring all sample handling and experimentation occurs within a tightly regulated oxygen environment is crucial for reproducibility [1].

Q2: What is the most critical point in the experiment where oxygen exposure can compromise results?

  • A: The initial sample collection and processing phase is the most critical. The research emphasizes that even a brief, one-hour exposure to ambient air is enough to cause significant changes in cell biology. Investing in equipment that allows for manipulation within a physioxic chamber is essential to prevent this [1].

Q3: Our cells are cultured at 5% O₂, but we are not seeing the expected signaling pathway activation. What could be wrong?

  • A: The issue may lie in what happens before the cells are in the incubator. If the cells are passaged, trypsinized, or counted on an open bench in ambient air, their biology is already being altered. Review the entire workflow from collection to culture to ensure it is fully oxygen-controlled [1].

Further Assistance

I hope this information, particularly the experimental protocol and FAQs, provides a strong scientific foundation for your technical support center. The core principle is that meticulous oxygen control is not just a detail but a fundamental requirement for data fidelity in this field.

To find more specific information on PDMAT films, you might try searching for "PDMAT film fabrication protocols," "oxygen diffusion barrier layers," or specifically search on academic databases like Google Scholar or PubMed Central.

References

Electrical Properties of Ta₂O₅-Al₂O₃ Composite Films

Author: Smolecule Technical Support Team. Date: February 2026

The following data is sourced from a 2019 study that investigated nanolayered Ta₂O₅-Al₂O₃ composite films grown on silicon via Atomic Layer Deposition (ALD) using Pentakis(dimethylamino)tantalum (PDMATa) and Trimethylaluminum (TMA) as precursors [1] [2]. The table summarizes key electrical properties based on the composition ratio and deposition sequence.

Parameter Pure Ta₂O₅ Ta₂O₅:Al₂O₃ = 38:12 Ta₂O₅:Al₂O₅ = 17:33 Pure Al₂O₃ Deposition Sequence: Si/(Al₂O₃/Ta₂O₅)n
Leakage Current Density (A/cm²) @ 2 MV/cm 0.329 [1] ~10⁻⁵ (estimated from graph) [1] 2.62 × 10⁻⁸ [1] Difficult to inject [1] Effectively reduced [1]
Dielectric Constant ~25 (estimated from graph) [1] ~18 (estimated from graph) [1] ~9 (estimated from graph) [1] ~8 (estimated from graph) [1] Not specified
Hysteresis Effect Moderate [1] Significant with higher Al₂O₃ [1] Significant with higher Al₂O₃ [1] - Effectively reduced [1]
Key Findings High leakage current [1] Mixing Al₂O₃ decreases leakage but also dielectric constant, enhances hysteresis [1] Mixing Al₂O₃ decreases leakage but also dielectric constant, enhances hysteresis [1] Strong insulativity [1] Better for reducing leakage & hysteresis vs. starting with Ta₂O₅ [1]

Detailed Experimental Methodology

The data presented above was generated through the following experimental protocol [1] [2]:

  • Film Deposition: Nanolayered composite films were grown on n-type silicon wafers in an ALD reactor at 230°C. PDMATa was heated to 80°C, and TMA was held at room temperature. Ozone (O₃) was used as the oxidant, with high-purity nitrogen as the carrier and purging gas.
  • Post-Deposition Annealing: All samples underwent post-annealing at 700°C for 2 hours under a nitrogen ambient to eliminate defects and improve film quality. The films remained amorphous after this process.
  • Device Fabrication: Aluminum electrodes were deposited on both sides of the samples via physical vapor deposition. The devices were then annealed at 250°C for 0.5 hours to ensure reliable ohmic contacts, forming Metal-Insulator-Semiconductor (MIS) capacitors.
  • Electrical Characterization:
    • Current-Voltage (I-V) Measurements: Performed using a Keithley 2410 source measurement unit to analyze leakage current density.
    • Capacitance-Voltage (C-V) Measurements: Carried out with a TH2828S LCR meter at 100 kHz to determine dielectric constants and observe hysteresis and flat-band voltage shifts.

Visualizing the Composite Film Structure and Workflow

The structure of the composite films and the experimental workflow can be visualized using the following diagrams, created with the DOT language.

Diagram 1: Nanolayered Film Structure on Silicon

This diagram illustrates the conceptual layered structure of the Ta₂O₅-Al₂O₃ composite film on a silicon substrate, as described in the study [1].

FilmStructure Nanolayered Ta2O5-Al2O3 Film Structure Silicon Silicon Substrate Interface Interface Layer Interface->Silicon CompositeFilm Ta2O5-Al2O3 Composite Film CompositeFilm->Interface Electrode Aluminum Electrode Electrode->CompositeFilm

Diagram 2: Experimental Workflow for Electrical Characterization

This diagram outlines the key steps in the synthesis and testing process of the MIS devices, as detailed in the experimental methods [1] [2].

ExperimentalWorkflow Experimental Workflow for MIS Device Analysis Step1 ALD Deposition (PDMATa & TMA, O3, 230°C) Step2 Post-Annealing (700°C, N2, 2 hours) Step1->Step2 Step3 Electrode Deposition (Aluminum, PVD) Step2->Step3 Step4 Contact Annealing (250°C, 0.5 hours) Step3->Step4 Step5 Electrical Characterization (I-V & C-V) Step4->Step5

Key Insights from the Study

  • Composition Trade-off: Incorporating Al₂O₃ into Ta₂O₅ is an effective strategy to reduce leakage current, a major drawback of pure Ta₂O₅. However, this improvement comes at the cost of a lower dielectric constant and an enhanced hysteresis effect, which may be undesirable for device applications.
  • Interface Impact: The study found that the internal interfaces in the composite film were not conducive to preventing leakage current.
  • Deposition Sequence: The sequence in which the layers are deposited has a significant impact. Starting with an Al₂O₃ layer directly on the silicon substrate (Si/(Al₂O₃/Ta₂O₅)n) was more effective in reducing both leakage current and hysteresis compared to starting with a Ta₂O₅ layer.

References

PDMAT ammonia vs monomethylhydrazine

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics Comparison

The table below summarizes the key differences between the two co-reactants as reported in the foundational study [1].

Feature PDMAT with Ammonia PDMAT with Monomethylhydrazine (MMH)
Primary Film Type Conductive Tantalum Nitride (c-TaN) Insulating Tantalum Nitride (Ta3N5)
Film Resistivity ~70 µΩ·cm (More Conductive) >6 Ω·cm (Semi-insulating)
Crystal Structure Cubic TaN Ta3N5
Growth Rate (at 300°C) 0.6 Å/cycle 0.4 Å/cycle
Optimal Temp. Range 250-325°C 275-350°C
Self-Limiting Growth Yes Yes
Key Reaction Reduction from Ta(V) to Ta(III) No reduction step; higher N incorporation
Reported Impurities Undetectable oxygen and carbon Undetectable oxygen and carbon
Major Safety Concern Toxic and pungent [2] Highly toxic, carcinogenic, and flammable [3] [4] [5]

Experimental Protocols from the Cited Study

The following methodology is based on the 2011 research paper that forms the basis of this comparison [1].

  • ALD Reactor: The experiments were conducted using a thermal ALD system (Oxford Instruments OpAL).
  • Substrate Preparation: The films were deposited on 100 mm diameter p-type Si(100) substrates with a native SiO₂ layer (~2 nm). For electrical measurements, cleaned soda-lime glass slides were also used.
  • Precursor and Dosing:
    • Tantalum Precursor: Pentakis(dimethylamino)tantalum (PDMAT).
    • PDMAT Pulse Time: 6 seconds.
    • Co-reactant Pulse Times: 3 seconds for ammonia, 20 milliseconds for MMH.
    • Purge Times: 30 seconds of N₂ purge after each precursor and co-reactant pulse.
  • Deposition Temperature: The process was optimized at a substrate temperature of 300°C.
  • Characterization Methods: The deposited films were analyzed using:
    • Spectroscopic Ellipsometry: For measuring film thickness and growth rate.
    • Four-Point Probe Method: For measuring electrical resistivity.
    • X-ray Photoelectron Spectroscopy (XPS): For determining film composition and impurity levels.
    • X-ray Diffraction (XRD): For identifying the crystal structure of the films.
    • In-situ Quartz Crystal Microbalance (QCM): For monitoring the mass change during the ALD cycle to confirm self-limiting growth.

The experimental workflow for this ALD process and the resulting film properties based on the co-reactant choice can be visualized as follows:

G Start Start ALD Cycle Substrate Heated Substrate (~300°C) Start->Substrate Step1 1. PDMAT Pulse (6s) Substrate->Step1 Step2 2. N₂ Purge (30s) Step1->Step2 Step3_Ammonia 3. Co-reactant Pulse Step2->Step3_Ammonia With Ammonia (3s) Step3_MMH 3. Co-reactant Pulse Step2->Step3_MMH With MMH (20ms) Step4 4. N₂ Purge (30s) Step3_Ammonia->Step4 Step3_MMH->Step4 End Cycle Complete (Film Grows ~0.4-0.6Å) Step4->End Step4->End Prop_Ammonia Film Properties: • Conductive TaN • Resistivity: ~70 µΩ·cm End->Prop_Ammonia Prop_MMH Film Properties: • Insulating Ta₃N₅ • Resistivity: >6 Ω·cm End->Prop_MMH

How to Choose for Your Application

Your choice between these two co-reactants should be guided by your project's end goals, especially the required electrical properties of the film and your lab's safety capacity.

  • Choose PDMAT with Ammonia if:

    • You need a conductive film for applications like diffusion barriers in microelectronics, gate electrodes, or thin-film resistors [1].
    • Your priority is achieving low electrical resistivity.
    • You are working with standard laboratory safety protocols for toxic gases [2].
  • Choose PDMAT with Monomethylhydrazine if:

    • You need a semi-insulating or insulating film for applications in photonic structures (due to its high refractive index), photocatalysis, or as a high-resistivity diffusion barrier [1].
    • You can implement and maintain stringent safety controls to handle a highly toxic, carcinogenic, and flammable chemical [3] [4] [5].

Important Considerations for Researchers

  • Data Recency: The core experimental data presented is from 2011 [1]. The field of ALD has advanced significantly since then, and you should consult recent literature for developments in precursors, processes, and safety management.
  • Safety is Paramount: The hazards associated with MMH are severe. Its use requires extreme caution, proper engineering controls (e.g., specialized ventilation), and strict personal protective equipment (PPE). Always consult your institution's Environmental Health and Safety (EHS) department before considering its use [3] [4].
  • Process Tuning: The optimal parameters (temperature, pulse times) can vary depending on the specific ALD reactor design and desired film properties. The values provided are a starting point from the cited study.

References

TaN vs. Ta₃N5 Properties & Deposition Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Conductive TaN (Cubic) Highly Resistive Ta₃N₅
Typical Resistivity ~230 μΩ·cm [1] > 6 Ω·cm [2]
Crystal Phase Cubic (c-TaN) [3] Hexagonal (h-Ta₃N₅) [2]
Primary Deposition Method Plasma-Enhanced ALD (PE-ALD) [1] Thermal ALD [2]
Common Reactant with PDMAT H₂/Ar plasma [1] Ammonia (NH₃) or Monomethylhydrazine (MMH) [2]
Key Ta Oxidation State Ta(III) [2] Ta(V) [2]

Experimental Methodologies Explained

The dramatic difference in resistivity stems from the deposition process, which controls the film's phase and stoichiometry.

Depositing Conductive Cubic TaN with PE-ALD

Plasma-enhanced ALD is highly effective for producing conductive TaN because the hydrogen radicals in the plasma are strong reducing agents. This process facilitates the reduction of tantalum from Ta(V) in the PDMAT precursor to Ta(III) in the cubic TaN film [1] [2].

A typical PE-ALD process for TaCN (Tantalum Carbonitride) films with low resistivity involves the following cycle, which can be visualized in the workflow below.

G Start Start Cycle Step1 PDMAT Dose (Precursor Exposure) Start->Step1 Step2 Purge Step (Remove Precursor) Step1->Step2 Step3 H2/Ar Plasma Dose (Reduction Reaction) Step2->Step3 Step4 Purge Step (Remove By-products) Step3->Step4 End Cycle Complete Step4->End Film Grows ~0.6 Å/cycle

Key Experimental Details:

  • Precursor: PDMAT, vaporized at 75 °C [1].
  • Reactant Gas: H₂/Ar plasma (e.g., 20% H₂ in Ar) [1].
  • Substrate Temperature: Typically 200-300 °C [1] [2].
  • Plasma Power: For example, 200 W RF power [1].
  • Saturation: The process shows self-limited ALD growth, saturating with a PDMAT exposure time of over 4 seconds [1].
Depositing Resistive Ta₃N₅ with Thermal ALD

Thermal ALD with ammonia (NH₃) typically leads to the nitrogen-rich Ta₃N₅ phase because ammonia alone has insufficient reducing power to convert Ta(V) to Ta(III) [1] [2].

The following workflow illustrates a standard thermal ALD cycle for depositing Ta₃N₅.

G Start Start Cycle Step1 PDMAT Dose (Precursor Exposure) Start->Step1 Step2 Purge Step (Remove Precursor) Step1->Step2 Step3 NH3 Dose (Reactant Exposure) Step2->Step3 Step4 Purge Step (Remove By-products) Step3->Step4 End Cycle Complete Step4->End Film Grows ~0.4 Å/cycle

Key Experimental Details:

  • Precursor: PDMAT [2].
  • Reactant Gas: Ammonia (NH₃) or Monomethylhydrazine (MMH) [2].
  • Substrate Temperature: Optimal growth at 300 °C [2].
  • Film Properties: Films are typically smooth with low impurity levels (e.g., undetectable oxygen and carbon) [2].

Key Selection Guide

Your choice between TaN and Ta₃N₅ should be driven by the application's electrical requirements.

  • Conductive TaN is the material of choice for diffusion barriers in copper interconnects [1] [3], gate electrodes [2], and other components where low electrical resistance is critical.
  • Resistive Ta₃N₅ is suitable for applications where electrical insulation is needed or for its functional properties, such as in photonic structures due to its high refractive index [2].

References

PDMAT halide-free precursor comparison

Author: Smolecule Technical Support Team. Date: February 2026

PDMAT Precursor Overview

Pentakis(dimethylamino)tantalum (PDMAT) is a solid, high-purity tantalum precursor used in semiconductor manufacturing. Its primary application is in the deposition of TaN barrier layers, which prevent copper diffusion in advanced interconnect technologies [1].

The table below summarizes its key physical properties and applications:

Property / Aspect Description
Chemical Formula Pentakis(dimethylamino)tantalum [1]
Appearance Pale yellow solid [1]
Formula Weight 401.35 [1]
Boiling Point 90°C @ 0.8 mmHg (sublimes) [1]
Melting Point 150-180°C (decomposes) [1]
Primary Application ALD/CVD of TaN diffusion barriers for Cu metallization; deposition of Ta₂O₅ dielectrics [1]
Key Benefits High volatility, good thermal stability, compatibility with NH₃ or H₂O/O₂ reactants [1]

Experimental Insights and Workflow

While detailed comparative experimental data was not available in the search results, one patent describes a general apparatus and method for generating such precursors, which involves a canister with baffles to increase the surface area of the solid precursor for more efficient vaporization [2].

The workflow below outlines a generalized deposition process using a solid precursor like PDMAT, synthesized from the described methods:

pdmat_workflow cluster_canister Canister Details Start Start: Solid Precursor (PDMAT) A Precursor Canister Start->A Load B Vaporization Zone A->B Carrier Gas A1 Baffle System A->A1 Contains C Reaction Chamber (Substrate) B->C Precursor Vapor D Exhaust C->D By-products A2 Increased Surface Area A1->A2 Provides A3 Heating Jacket A2->A3 With Heated

Suggestions for Finding Comparative Data

To build a comprehensive comparison guide, I suggest you try the following:

  • Refine Your Search Terms: Use more specific queries on academic and patent databases, such as:

    • "PDMAT vs Penta tantalum" comparison
    • "Tantalum precursor ALD performance comparison"
    • "Halide-free tantalum precursors review"
  • Consult Specialized Databases: Search in-depth on platforms like:

    • IEEE Xplore and SPIE Digital Library for conference proceedings on semiconductor processing.
    • ACS Publications and RSC Publishing for chemistry-focused material studies.
  • Review Foundational Literature: Look for review articles on "Atomic Layer Deposition of Barrier Layers" or "Precursors for CVD/ALD in Microelectronics," which often contain comparative tables summarizing the properties and performance of different precursors.

References

Comprehensive Evaluation of Conformal TaN Thin Films: PDMAT-Based ALD versus Alternative Deposition Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tantalum Nitride in Advanced Applications

Tantalum nitride (TaN) films represent a critical material class in semiconductor technology, particularly as diffusion barriers in copper interconnects, with growing applications in medical devices and protective coatings. The exceptional conformality requirements of modern nanostructures with high aspect ratios have made atomic layer deposition (ALD) the preferred technique for TaN deposition. Among various precursors, Pentakis(dimethylamido)tantalum (PDMAT) has emerged as a leading candidate for producing high-quality, conformal TaN films. This evaluation systematically compares PDMAT-based TaN deposition against alternative precursors and deposition methods, providing researchers with comprehensive performance data to inform material selection decisions.

The significance of TaN films stems from their remarkable properties, including high thermal stability, excellent diffusion barrier performance, good electrical conductivity, and outstanding resistance to copper migration. As device dimensions continue to shrink below the 10 nm node, the demand for ultra-thin yet effective barriers has intensified, with conventional physical vapor deposition (PVD) techniques struggling to achieve the necessary conformality. This technological gap has accelerated the adoption of ALD and plasma-enhanced chemical vapor deposition (PECVD) techniques, making comparative analysis of these approaches increasingly valuable for research and development professionals engaged in advanced materials engineering.

TaN Deposition Methods and Precursor Chemistry

Overview of Deposition Techniques
  • Plasma-Enhanced Atomic Layer Deposition (PE-ALD): This technique utilizes sequential, self-limiting surface reactions between the precursor and reactive species, with plasma enhancement enabling lower deposition temperatures. PDMAT (Ta[N(CH₃)₂]₅) serves as the tantalum source, while ammonia plasma typically acts as the co-reactant. The PE-ALD process with PDMAT achieves outstanding conformality on high-aspect-ratio structures, with typical deposition temperatures ranging from 250°C to 325°C. This method provides precise thickness control at the atomic level and produces films with low impurity content when optimized properly. [1]

  • Thermal ALD: Similar to PE-ALD but without plasma activation, thermal ALD relies solely on thermal energy to drive surface reactions. While it can produce high-quality films, thermal ALD generally requires higher deposition temperatures and may result in different film stoichiometries and higher impurity incorporation compared to plasma-enhanced processes. The absence of plasma-induced damage makes it suitable for sensitive applications, but the reduced reactivity often leads to longer cycle times and higher carbon/oxygen contamination.

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD): This method utilizes tantalum halide precursors (such as TaF₅ or TaCl₅) in continuous flow processes with ammonia and hydrogen plasma. PECVD operates at higher pressures than ALD and enables faster deposition rates, though with reduced thickness control and conformality compared to ALD. The halide-based precursors can lead to halogen contamination in the films, potentially compromising electrical properties and barrier performance. Additionally, the corrosive byproducts require specialized equipment components. [2]

  • Physical Vapor Deposition (PVD): Sputtering techniques remain widely used for TaN deposition, particularly where extreme conformality is not required. PVD offers high deposition rates and excellent compositional control but suffers from poor step coverage on non-planar structures. The reactive sputtering process involves depositing tantalum in a nitrogen-containing atmosphere, allowing precise tuning of the N/Ta ratio, but the films typically exhibit higher stress and different microstructure compared to ALD-grown films.

Table 1: Comparison of Deposition Methods for TaN Films

Method Precursor Types Typical Deposition Temperature Conformality Deposition Rate Major Applications
PE-ALD (PDMAT) PDMAT + NH₃ plasma 250-325°C Excellent (≥95%) Low (0.05-0.1 nm/cycle) Advanced interconnects, diffusion barriers
Thermal ALD PDMAT + NH₃ 300-400°C Excellent (≥95%) Low (0.03-0.08 nm/cycle) MEMS, protective coatings
PECVD Ta halides + NH₃/H₂ 400-600°C Good (80-90%) Medium (2-10 nm/min) Power devices, industrial coatings
PVD Ta target + N₂ gas Room temp - 300°C Poor (≤50% on features) High (20-100 nm/min) Back-end-of-line, metallization
Precursor Chemistry and Decomposition Pathways

The choice of precursor fundamentally influences film properties through decomposition pathways and reaction mechanisms. PDMAT undergoes a complex thermal decomposition process that begins with the cleavage of Ta-N bonds, releasing dimethylamine ligands. When paired with ammonia plasma in PE-ALD, the methyl groups are effectively scavenged, minimizing carbon incorporation and promoting the formation of nearly stoichiometric TaN. Studies have demonstrated that the deposition temperature significantly impacts the film composition, with higher temperatures (up to 325°C) resulting in reduced carbon content (from 6% to 2% atomic fraction) and improved electrical properties. [1]

In contrast, halide-based precursors utilized in PECVD routes follow different reaction mechanisms where halogen removal becomes critical. The hydrogen plasma component in these processes serves to convert tantalum halides to TaN while forming volatile hydrogen halide byproducts. However, incomplete halogen removal can lead to elevated fluorine or chlorine concentrations in the final film, potentially degrading performance through increased resistivity and reduced density. The thermal stability of PDMAT provides a significant advantage over halide alternatives, as it allows for more controlled decomposition and cleaner film growth with fewer impurities under optimized conditions.

Comparative Material Properties of TaN Films

Compositional and Structural Characteristics

The film composition and microstructure of TaN vary significantly with deposition method and parameters. PDMAT-based PE-ALD produces films with Ta:N ratios ranging from 46:41 to 55:35 as deposition temperature increases from 250°C to 325°C, indicating the formation of near-stoichiometric TaN with possible N deficiencies at higher temperatures. X-ray photoelectron spectroscopy (XPS) analyses confirm that PDMAT-derived films consist primarily of TaN with small quantities of carbon (2-6%) and oxygen (1-3%), with impurities decreasing systematically with increasing deposition temperature. The cubic TaN phase typically obtained through PDMAT PE-ALD provides superior barrier properties compared to the hexagonal phase often observed in sputtered films. [1]

The film density represents another critical differentiator between deposition methods. PDMAT PE-ALD films exhibit densities ranging from 10.9 g/cm³ to 11.6 g/cm³ as deposition temperature increases from 250°C to 325°C, with post-deposition annealing at 400°C further increasing density by approximately 0.28 g/cm³ on average. This densification during annealing correlates with resistivity reduction and improved barrier performance. In comparison, PVD TaN films typically show higher densities (12-14 g/cm³) but often contain greater compressive stress, which can lead to adhesion issues or delamination in ultrathin barrier applications.

Electrical and Physical Properties

The electrical resistivity of TaN films serves as a sensitive indicator of film quality, with lower values generally corresponding to reduced impurity levels and improved crystallinity. PDMAT PE-ALD films demonstrate resistivity values decreasing from 0.18 Ω·cm to 0.044 Ω·cm as deposition temperature increases from 250°C to 325°C, with post-annealing treatments further reducing resistivity to 0.12-0.029 Ω·cm. This significant improvement stems from both reduced carbon content and improved crystallinity at higher temperatures. Notably, these resistivity values are substantially lower than those typically observed in PECVD-derived films (0.5-5.0 Ω·cm), which often contain higher impurity levels, particularly when halide precursors are employed. [1]

Table 2: Electrical and Physical Properties of TaN Films by Deposition Method

Property PDMAT PE-ALD PECVD (Halide) PVD (Sputtering) Thermal ALD (PDMAT)
Resistivity (as-dep) 0.044-0.18 Ω·cm 0.5-5.0 Ω·cm 0.1-0.5 Ω·cm 0.2-1.0 Ω·cm
Resistivity (after anneal) 0.029-0.12 Ω·cm 0.3-3.0 Ω·cm 0.08-0.3 Ω·cm 0.15-0.8 Ω·cm
Density 10.9-11.6 g/cm³ 9.5-11.0 g/cm³ 12.0-14.0 g/cm³ 10.0-11.0 g/cm³
Roughness (RMS) 0.5-1.0 nm 1.5-3.0 nm 1.0-2.0 nm 0.8-1.5 nm
Carbon Content 2-6 at% 0.5-2 at% (plus halides) <1 at% 5-10 at%
Oxygen Content 1-3 at% 2-5 at% 1-3 at% 2-5 at%

Surface morphology and roughness critically impact barrier performance, particularly for ultrathin films. Atomic force microscopy (AFM) studies reveal that PDMAT PE-ALD produces exceptionally smooth films with root-mean-square (RMS) roughness typically below 1 nm, significantly lower than PECVD and comparable to the best PVD films. This smooth surface morphology directly enhances barrier effectiveness by eliminating diffusion pathways along columnar grain boundaries often present in rougher films. The combination of low roughness, high density, and controlled stoichiometry makes PDMAT PE-ALD particularly suitable for sub-5nm barrier applications in advanced interconnect technology.

Barrier Performance and Reliability Assessment

Copper Diffusion Barrier Effectiveness

The primary function of TaN films in microelectronics is to prevent copper diffusion into adjacent dielectric layers, which would lead to device failure. Evaluation of PDMAT PE-ALD TaN films demonstrates that even ultrathin 3nm barriers deposited at 250°C maintain perfect barrier function after annealing at 500°C for 30 minutes, highlighting the exceptional effectiveness of this approach. This performance surpasses PVD TaN counterparts, which typically require thicker layers (≥10nm) to achieve similar thermal stability. The conformal nature of ALD enables uniform coverage on complex nanostructures, eliminating weak points where diffusion could occur. [1]

Comparative studies of barrier properties reveal significant differences between deposition methods. PECVD TaN films from halide precursors generally provide adequate barrier performance but often fail at lower temperatures (400-450°C) due to microstructural defects and impurity-assisted diffusion pathways. The superior performance of PDMAT PE-ALD stems from the dense, amorphous-to-nanocrystalline microstructure that lacks continuous grain boundaries which could serve as rapid diffusion paths. Additionally, the low impurity content in optimized PDMAT films minimizes potential nucleation sites for copper silicide formation, a common failure mechanism in copper interconnect systems.

Thermal Stability and Failure Mechanisms

The thermal stability of diffusion barriers determines their maximum processing temperature and operational lifetime. PDMAT PE-ALD TaN films maintain structural integrity up to 600°C, with failure typically initiating at approximately 650°C through crystallization and grain growth processes that create continuous diffusion pathways. This high thermal stability enables compatibility with backend processing steps including dielectric deposition, chemical-mechanical polishing, and packaging operations. In contrast, PECVD barriers from halide precursors often degrade at lower temperatures (500-600°C) due to thermal decomposition and halogen-induced corrosion effects.

The failure mechanisms of TaN barriers vary significantly with deposition method. PDMAT PE-ALD films typically fail gradually through crystallization processes, allowing for predictable lifetime estimation under operational conditions. PVD films, however, often fail catastrophically due to defect-assisted diffusion through pinholes and grain boundaries. The combination of excellent thermal stability and predictable failure modes makes PDMAT PE-ALD particularly valuable for high-reliability applications where long-term performance is critical, such as automotive, aerospace, and medical electronics.

Experimental Methods and Characterization Protocols

Synthesis and Processing Protocols

PE-ALD with PDMAT Precursor: Standard deposition processes utilize a commercial ALD system with base pressure below 1×10⁻⁶ Torr. The PDMAT precursor is contained in a stainless steel bubbler maintained at 75°C, with argon carrier gas flowing at 50 sccm. The substrate temperature varies between 250-325°C, with optimized processes typically at 300°C. Each ALD cycle consists of: (1) PDMAT pulse (0.5-2.0s), (2) argon purge (10-20s), (3) NH₃ plasma exposure (5-20s, 200-300W RF power), and (4) second argon purge (10-20s). The growth per cycle typically ranges from 0.05-0.1 nm/cycle, allowing precise thickness control. Post-deposition annealing, when performed, utilizes rapid thermal processing in nitrogen ambient at 400-600°C for 30-60 seconds. [1]

Comparative PECVD Process: For halide-based PECVD, TaF₅ or TaCl₅ precursors are vaporized at 100-150°C and delivered with ammonia and hydrogen gases into a plasma reactor. Typical conditions include: substrate temperature of 400-600°C, process pressure of 0.5-2.0 Torr, plasma power of 300-500W, and deposition rates of 2-10 nm/min. The higher deposition temperature required for halide removal represents a significant limitation compared to PDMAT PE-ALD, particularly for temperature-sensitive applications. Complete experimental details should include precursor source temperature, gas flow rates, plasma parameters, and substrate preparation methods to ensure reproducibility.

Characterization Techniques and Standards

Electrical Characterization: Four-point probe measurements determine sheet resistance, which is converted to resistivity using film thickness measured by X-ray reflectivity (XRR) or spectroscopic ellipsometry. Temperature-dependent resistivity measurements from 25°C to 500°C provide insights into conduction mechanisms and thermal stability. For barrier quality assessment, capacitance-voltage measurements on metal-oxide-semiconductor structures with TaN barriers detect copper diffusion through flat-band voltage shifts after bias-temperature stress testing.

Structural and Compositional Analysis: X-ray photoelectron spectroscopy (XPS) with Al Kα radiation determines elemental composition and chemical bonding states, with particular attention to the Ta 4f, N 1s, C 1s, and O 1s core levels. X-ray diffraction identifies crystalline phases and preferred orientations, while XRR measurements provide accurate thickness, density, and roughness data. High-resolution transmission electron microscopy (HRTEM) with energy-dispersive X-ray spectroscopy (EDS) mapping evaluates interface quality and examines diffusion barrier integrity after thermal stress testing.

The following diagram illustrates the experimental workflow for synthesizing and characterizing PDMAT-based TaN films:

G TaN Film Experimental Workflow SubstratePrep Substrate Preparation (Si wafer cleaning) ALDProcess PE-ALD Deposition PDMAT + NH₃ plasma 250-325°C SubstratePrep->ALDProcess Annealing Post-Deposition Annealing 400-600°C, N₂ ambient ALDProcess->Annealing Optional CharSequence Characterization Sequence Annealing->CharSequence XPS XPS Analysis Composition & bonding CharSequence->XPS XRD XRD Analysis Crystal structure CharSequence->XRD XRR XRR Analysis Thickness & density CharSequence->XRR FourPoint 4-Point Probe Resistivity CharSequence->FourPoint AFM AFM Analysis Surface morphology CharSequence->AFM BarrierTest Barrier Effectiveness Test Cu/TaN/Si structure CharSequence->BarrierTest

Barrier Performance Testing Methodology

The critical test for TaN diffusion barriers involves fabricating Cu/TaN/Si stack structures and subjecting them to thermal stress. Standard protocols deposit 3-10nm TaN barriers on HF-cleaned silicon substrates, followed by 100nm copper capping layers deposited via PVD without breaking vacuum. Samples undergo annealing treatments in vacuum or inert atmosphere at temperatures ranging from 400°C to 700°C for 30 minutes. Barrier effectiveness is evaluated through several analytical approaches: (1) sheet resistance monitoring for abrupt changes indicating failure; (2) X-ray diffraction analysis of copper silicide formation; (3) cross-sectional TEM with EDS mapping to detect copper penetration; and (4) electrical testing of MOS capacitors for dielectric contamination.

For quantitative comparison, the failure temperature is defined as the lowest temperature at which analytical techniques detect copper diffusion through the barrier. Additionally, the failure thickness represents the minimum barrier thickness that prevents copper diffusion after standard annealing at 500°C for 30 minutes. PDMAT PE-ALD demonstrates exceptional performance in both metrics, with failure temperatures exceeding 600°C and failure thickness below 3nm for optimized processes. These standardized testing protocols enable direct comparison between different deposition methods and facilitate material selection for specific application requirements.

Conclusion and Research Outlook

This comprehensive evaluation demonstrates that PDMAT-based PE-ALD produces TaN films with superior characteristics for advanced diffusion barrier applications. The method combines excellent conformality, low impurity incorporation, competitive resistivity, and outstanding barrier performance in ultrathin configurations. When compared to alternative approaches, PDMAT PE-ALD represents the optimal choice for sub-10nm technology nodes where conformality and thickness control become limiting factors for other deposition methods.

Future research directions should address several remaining challenges, including further reduction of carbon incorporation, integration with emerging interconnect architectures, and development of thermally stable interfaces. The emerging interest in area-selective deposition may also drive development of modified PDMAT processes with enhanced surface sensitivity. As device dimensions continue to shrink, the exceptional conformality and precise thickness control offered by PDMAT-based PE-ALD will become increasingly valuable, potentially expanding its applications beyond semiconductors to emerging technologies including quantum computing, advanced memory, and flexible electronics.

The following diagram illustrates the performance comparison of different TaN deposition methods across key metrics:

References

XRD Analysis of PDMAT-Deposited TaN Films

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of TaN films deposited via Atomic Layer Deposition (ALD) using PDMAT, as identified through XRD analysis.

Property / Aspect Findings from XRD & Related Analysis Experimental Context (Source)
Crystalline Phases Identification of cubic TaN (c-TaN) and orthorhombic Ta3N5 (o-Ta3N5) [1]. Thin films on dense SiO2 and nanoporous SiOCH substrates [1].
Phase Determinants Substrate surface chemistry and the presence of a TaOy seed layer [1]. Comparative study on different silica-based substrates [1].
Microstructure Polycrystalline nature confirmed by Transmission Electron Microscopy (TEM) [2]. 25 nm TaN film on Ti-6Al-4V substrate for dental implants [2].
Primary Application Used as a diffusion barrier in microelectronics [1] and for enhanced corrosion resistance [2]. Not applicable

Detailed Experimental Protocols

The methodologies from the research are detailed below.

ALD Deposition of TaN using PDMAT

This is the foundational process for creating the films analyzed by XRD.

  • Precursor & Reactant: Pentakis(dimethylamido)tantalum (PDMAT, Ta(N(CH3)2)5) is used as the tantalum source. Ammonia (NH3) is typically used as the reactant and nitrogen source [1] [2].
  • Process Parameters: Deposition is performed on various substrates (e.g., SiO2, Ti-6Al-4V). One cited process for a dental implant coating was carried out at 250°C [2].
  • Key Consideration: The reducing power of NH3 is sometimes insufficient to fully reduce PDMAT, which can lead to the formation of the highly resistive o-Ta3N5 phase instead of the desired metallic c-TaN [1].
XRD Analysis for Phase Identification

This protocol describes how XRD is used to characterize the deposited films.

  • Objective: To identify the crystalline phases present in the TaN film (e.g., c-TaN vs. o-Ta3N5) and analyze the film's microstructure [1].
  • Procedure:
    • Measurement: The diffraction pattern (intensity vs. 2θ angle) is collected from the sample.
    • Phase Identification: The measured pattern is compared to reference patterns from crystallographic databases (e.g., ICDD PDF) to identify the present phases. The coexistence of multiple phases is common [1].
    • Microstructural Analysis: Analysis of peak broadening can be used to estimate crystallite size and microstrain within the film [3].

Research Workflow and Data Analysis

The following diagram illustrates the integrated computational-experimental screening protocol used in materials science research for discovering and characterizing new materials, such as bimetallic catalysts, which shares similarities with the process of developing and optimizing PDMAT-deposited films.

High-Throughput Material Discovery Start Define Target Material (e.g., Reference Catalyst Pd) A High-Throughput Computational Screening Start->A Reference B Descriptor Calculation (e.g., DOS Similarity ΔDOS) A->B DFT Calculations C Select Promising Candidates B->C Ranking D Experimental Synthesis (e.g., ALD, PDMAT) C->D Top Candidates E Material Characterization (XRD, XPS, SEM, Electrical) D->E Deposited Film F Performance Testing (Catalysis, Corrosion Resistance) E->F Identified Phases End Validate & Compare Material Performance F->End Experimental Data

The diagram below specifically outlines the workflow for the XRD data analysis protocol, from data acquisition to phase identification and property prediction, which is central to characterizing materials like PDMAT-deposited films.

XRD Data Analysis Protocol XRD_Data Acquire XRD Data ML_Model Machine Learning Phase Identification (e.g., CNN) XRD_Data->ML_Model Raw Pattern Phase_ID Identified Crystalline Phases ML_Model->Phase_ID Classification Quant_Analysis Quantitative Phase Analysis (ML Regression) Phase_ID->Quant_Analysis Phase List Prop_Pred Predict Material Properties Quant_Analysis->Prop_Pred Phase Fractions Validation Experimental Validation Prop_Pred->Validation Predicted Performance

References

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GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (98.39%): Flammable solid [Danger Flammable solids];
H260 (98.39%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Flammable

Flammable;Corrosive

Dates

Last modified: 09-13-2023

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